Fluorescein boronic acid (FL2)
Description
Overview of Fluorescein (B123965) Boronic Acid (FL2) in Academic Research
Fluorescein boronic acid (FL2) is a derivative of the widely used fluorescent dye, fluorescein. It is chemically identified as 5-[(3-boronophenyl)carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid, with the chemical formula C₂₇H₁₉BN₂O₇S. nih.gov The key feature of this molecule is the incorporation of a boronic acid [-B(OH)₂] group. This functional group acts as a recognition site, capable of forming reversible covalent bonds with molecules containing cis-1,2- or 1,3-diol functionalities, such as those found in carbohydrates. nih.govrsc.org This interaction forms a cyclic boronate ester, which can alter the electronic properties of the fluorescein fluorophore, leading to a detectable change in its fluorescence signal. nih.govrsc.org
In academic research, fluorescein boronic acid and its derivatives are primarily utilized as fluorescent chemosensors. nih.govnih.gov These sensors are designed to detect a variety of analytes, including carbohydrates, reactive oxygen species (ROS), and certain ions. nih.govnih.govmdpi.com The binding of the target analyte to the boronic acid moiety can cause either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence, allowing for the quantification of the analyte. researchgate.net This "smart" or "activatable" probe design minimizes background fluorescence and enhances detection sensitivity. nih.gov
Historical Context of Boronic Acid-Based Fluorescent Probes
The foundation for boronic acid-based fluorescent probes was laid with the understanding of the interaction between boronic acids and diols. The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols has been known for decades. mdpi.com However, the application of this chemistry to fluorescent sensing is a more recent development.
The pioneering work in this area emerged in the early 1990s. In 1992, Yoon and Czarnik reported one of the first fluorescent chemosensors for carbohydrates, which utilized the chelation-enhanced quenching of an anthracene (B1667546) fluorophore upon binding to polyols in water. mdpi.com This seminal work demonstrated the potential of combining a fluorophore with a boronic acid recognition unit to create a functional sensor.
Following this, the field expanded rapidly, with researchers exploring different fluorophores and molecular designs to improve selectivity and sensitivity. Fluorescein, with its high quantum yield and biocompatibility, became an attractive scaffold for the development of new boronic acid probes. nih.gov The design of these probes often involves modulating mechanisms like Photoinduced Electron Transfer (PET), where the boronic acid group quenches the fluorescein fluorescence in its unbound state. Upon binding to a diol, this quenching effect is diminished, resulting in a "turn-on" fluorescent response. nih.gov
Current Research Landscape and Significance
The current research landscape for fluorescein boronic acid and its derivatives is vibrant and expanding into various interdisciplinary areas. A significant focus remains on the development of sensors for biologically important molecules.
Carbohydrate Sensing: A major area of research is the detection of saccharides. rsc.org Given the crucial role of carbohydrates in biological processes and as disease biomarkers, there is a high demand for effective carbohydrate sensors. rsc.orgresearchgate.net Diboronic acid derivatives of fluorescein have been developed to enhance selectivity for specific sugars like glucose. nih.gov The ability to tune the binding affinity and fluorescence response through rational design continues to drive innovation in this area. nih.gov
Reactive Oxygen Species (ROS) Detection: Fluorescein boronic acid-based probes have been engineered to detect various ROS, such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻). mdpi.comsciengine.comnih.gov These probes utilize the oxidative cleavage of the boronate group by ROS, which releases the highly fluorescent fluorescein molecule. nih.gov This has enabled researchers to study the role of oxidative stress in various pathological conditions. acs.org
Ion Sensing: Researchers have also designed fluorescein boronic acid derivatives for the detection of specific ions. For instance, a fluorescein derivative bearing a boronic acid group has been shown to act as a selective "turn-on" fluorescent chemosensor for fluoride (B91410) ions. researchgate.net Other derivatives have been developed for sensing copper (II) ions.
Advanced Materials: Beyond discrete molecular probes, fluorescein boronic acid functionalities are being incorporated into advanced materials. This includes the development of fluorescent hydrogels for continuous glucose monitoring and nanoparticles for targeted imaging and sensing applications. nih.govnih.gov These materials offer advantages in terms of stability, reusability, and potential for in vivo applications.
The significance of fluorescein boronic acid lies in its versatility as a molecular tool. It provides a platform for the rational design of probes for a wide range of biologically and environmentally important analytes. The ongoing research continues to refine the performance of these probes, pushing the boundaries of detection limits, selectivity, and applicability in complex biological systems.
Detailed Research Findings
The utility of fluorescein boronic acid derivatives as fluorescent sensors is underscored by their specific performance characteristics when interacting with different analytes. The following tables summarize key data from various research findings.
Table 1: Performance of Fluorescein Boronic Acid Derivatives in Ion Sensing
| Derivative/System | Target Analyte | Detection Limit | Observed Fluorescence Change | Reference |
| Fluorescein derivative with boronic acid | Fluoride (F⁻) | - | "Turn-on" green emission | researchgate.net |
| F-oBOH, F-mBOH, F-pBOH | Copper (II) (Cu²⁺) | - | High selectivity |
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Table 2: Performance of Fluorescein Boronate Probes in Reactive Oxygen Species (ROS) Detection
| Probe | Target ROS | Second-Order Rate Constant (M⁻¹s⁻¹) at pH 7.4 | Observed Fluorescence Change | Reference |
| FBBE | Peroxynitrite (ONOO⁻) | (2.8 ± 0.2) x 10⁵ | - | acs.org |
| FBBE | Hypochlorite (B82951) (HOCl) | (8.6 ± 0.5) x 10³ | - | acs.org |
| FBBE | Hydrogen Peroxide (H₂O₂) | 0.96 ± 0.03 | - | acs.org |
| PF1 | Hydrogen Peroxide (H₂O₂) | - | High selectivity over other ROS | nih.gov |
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Table 3: Application of Boronic Acid-Based Sensors in Carbohydrate Detection
| Sensor System | Target Carbohydrate | Key Finding | Reference |
| Diboronic acid fluorescent sensors | Sialyl Lewis X | Selective detection and non-toxic to cells | rsc.org |
| Anthracene boronic acid sensors | Sialyl Lewis X | Selective labeling of human hepatoma cell surfaces | nih.gov |
| Long-wavelength fluorescent sensor 26 | Ribose and Fructose (B13574) | Selective recognition in the pH range of 7.8 to 8.3 | nih.govrsc.org |
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Structure
2D Structure
Properties
IUPAC Name |
5-[(3-boronophenyl)carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19BN2O7S/c31-17-5-8-20-23(12-17)37-24-13-18(32)6-9-21(24)25(20)19-7-4-16(11-22(19)26(33)34)30-27(38)29-15-3-1-2-14(10-15)28(35)36/h1-13,31,35-36H,(H,33,34)(H2,29,30,38) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWYMZGFYKLMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=S)NC2=CC(=C(C=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19BN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for Fluorescein Boronic Acid
Classical Synthetic Routes
The foundational methods for synthesizing fluorescein (B123965) boronic acid primarily involve either attaching a pre-formed fluorescein tag to a boronic acid-containing molecule or by directly functionalizing the fluorescein structure itself.
This strategy is the most prevalent and typically involves a two-part approach where the fluorescein fluorophore and the boronic acid recognition site are synthesized separately and then coupled in a final step. This allows for modularity and the use of well-established chemical reactions.
One of the first reported syntheses of a fluorescein derivative bearing a boronic acid group utilized a Mannich reaction. In this approach, 2',7'-dichlorofluorescein (B58168) is reacted with formaldehyde (B43269) and 2-methylaminomethyl boronic acid. This one-pot reaction yields the desired product by forming a new carbon-nitrogen bond that links the boronic acid-containing fragment to the fluorescein scaffold. A notable feature of this particular product is the spontaneous formation of a unique boronate ester between the boronic acid and the adjacent phenolic oxygen of the fluorescein moiety, a structure confirmed by X-ray crystallography.
Another common fluorescein-tagging method involves the reaction between a fluorescein derivative containing a reactive group, such as an isothiocyanate, and a boronic acid molecule bearing a complementary nucleophile, like an amine. For instance, fluorescein isothiocyanate (FITC) can be coupled with 4-aminomethylphenyl)boronic acid to form a stable thiourea (B124793) linkage. This method is widely used for labeling biomolecules and can be adapted for the synthesis of fluorescein boronic acid probes.
| Method | Fluorescein Precursor | Boronic Acid Precursor | Linkage Type | Key Conditions | Yield | Reference |
| Mannich Reaction | 2',7'-Dichlorofluorescein | 2-Methylaminomethyl boronic acid | Aminomethyl | Formaldehyde, column chromatography | 63% | |
| Thiourea Conjugation | Fluorescein isothiocyanate (FITC) | (4-(Aminomethyl)phenyl)boronic acid | Thiourea | Standard coupling conditions | Not specified |
Direct boronation involves the introduction of a boronic acid group onto the pre-existing fluorescein structure. This approach is less common than tagging strategies, often due to challenges with regioselectivity and the harsh conditions that can be required, which may degrade the complex fluorescein molecule.
While direct boronation of fluorescein itself is not widely documented, related methodologies on similar xanthene dye skeletons or triarylborane structures provide a potential blueprint. For example, palladium-catalyzed borylation reactions, such as the Miyaura borylation, are powerful tools for installing boronic ester groups onto aryl halides. A fluorescein molecule functionalized with a halide (e.g., bromo- or iodo-fluorescein) could theoretically undergo such a reaction with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) to introduce a boronate ester, which can then be hydrolyzed to the desired boronic acid. This synthetic route remains an area for further exploration in the direct functionalization of the fluorescein core.
Advanced Derivatization and Functionalization Strategies
The utility of fluorescein boronic acid is greatly expanded through derivatization, which allows its integration into larger, more complex systems. These strategies leverage the chemical handles on both the fluorescein and boronic acid components to create sophisticated molecular probes and materials.
Incorporating boronic acid units, including fluorescein boronic acid, into polymeric matrices or onto the surface of nanomaterials significantly enhances their functionality, particularly for sensing applications. Boronic acid-functionalized polymers and hydrogels are prominent examples of "smart" materials that can respond to the presence of diol-containing molecules like glucose.
Fluorescein boronic acid can be copolymerized into polymer chains or grafted onto existing polymer backbones. This creates a macromolecular sensor where the collective response of many fluorophore units can amplify the signal. Similarly, fluorescein boronic acid can be attached to nanomaterials such as quantum dots (QDs) or gold nanoparticles. These hybrid systems combine the optical properties of the nanomaterial with the recognition capabilities of the boronic acid, often utilizing mechanisms like Fluorescence Resonance Energy Transfer (FRET) for signal transduction.
Supramolecular chemistry offers a powerful platform for developing highly specific sensors based on non-covalent host-guest interactions. In this context, fluorescein boronic acid can act as a fluorescent guest that is recognized and bound by a larger host molecule, such as a cyclodextrin (B1172386), calixarene, or a custom-synthesized macrocycle.
The binding event within the host's cavity can significantly alter the photophysical properties of the fluorescein moiety, leading to a detectable change in fluorescence intensity or wavelength. For example, a boronic acid-functionalized macrocyclic host was shown to interact with anionic fluorophores, likely through the boronic acid acting as a Lewis acid to form a bond with the phenolate (B1203915) on the dye. This principle can be reversed, where fluorescein boronic acid acts as the guest, and its binding affinity and fluorescence response are modulated by the presence of an analyte that also interacts with the host or the boronic acid itself.
Multicomponent reactions, particularly "click chemistry," provide an efficient and robust method for assembling complex molecular architectures from simpler building blocks. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example used to link different molecular fragments.
A fluorescein derivative and a boronic acid derivative can each be functionalized with an azide (B81097) or an alkyne group, respectively. The CuAAC reaction then covalently links these two components via a stable triazole ring. This modular approach is highly efficient and allows for the creation of diverse libraries of fluorescein boronic acid probes with different linkers and structural properties. This strategy was used to synthesize a bis-boronic acid sensor for glucose, demonstrating the power of click chemistry in creating sensors with tailored selectivity.
Surface-Confined Immobilization Techniques
The immobilization of fluorescein boronic acid (FL2) onto solid surfaces is a critical step for the development of various analytical and diagnostic tools, such as biosensors and affinity chromatography materials. wikipedia.org The boronic acid moiety itself serves as a versatile anchor for covalent attachment to surfaces functionalized with appropriate chemical groups. This surface confinement allows for the creation of reusable sensors and separation media. nih.gov
One primary strategy involves the covalent reaction between the boronic acid group of FL2 and surfaces presenting cis-diol functionalities. nih.govresearchgate.net This interaction forms a stable five- or six-membered cyclic ester. nih.gov Materials such as glass slides, silica (B1680970), or polymer monoliths can be chemically modified to present diol groups, enabling the direct immobilization of FL2. mdpi.com
Alternatively, surfaces can be functionalized with boronic acids to capture molecules that have been tagged with FL2, particularly glycoproteins or antibodies bearing carbohydrate moieties in their Fc region. mdpi.com A common technique employs self-assembled monolayers (SAMs) on gold surfaces. For instance, 4-mercaptophenylboronic acid can be immobilized on gold nanoparticles or gold-coated wafers, which then serve as a platform to capture FL2-labeled glycoproteins. researchgate.netmdpi.com This method not only facilitates selective enrichment but can also be used in techniques like matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. mdpi.com
The choice of immobilization strategy depends on the intended application. For creating fluorescent sensors, direct immobilization of FL2 onto a substrate like a glass slide or optical fiber is preferred. For separation applications, FL2 can be incorporated into porous materials like polymer monoliths, which offer a high surface area and good permeability. researchgate.net
Table 1: Overview of Surface Immobilization Strategies
| Immobilization Strategy | Surface Material | Key Chemical Interaction | Application |
|---|---|---|---|
| Direct Immobilization of FL2 | Glass, Silica, Polymer | Boronic acid reaction with surface cis-diols | Fluorescent Biosensors |
| Capture of Labeled Species | Gold Nanoparticles, Wafers | Surface boronic acid reaction with cis-diols on FL2-labeled glycoproteins | Affinity Separation, MS Analysis |
Strategic Chemical Modifications for Enhanced Performance
To improve the selectivity, affinity, and signaling mechanism of fluorescein boronic acid, various strategic chemical modifications have been explored. These derivatization strategies focus on altering the molecular architecture and electronic properties of the FL2 scaffold.
Design of Di- and Multi-Boronic Acid Architectures
The development of fluorescein derivatives bearing two or more boronic acid groups is a key strategy for enhancing binding affinity and selectivity, particularly for complex analytes like saccharides. researchgate.net While a single boronic acid group can bind to a cis-diol, this interaction often has low affinity in aqueous media. acs.org By incorporating multiple boronic acid moieties into a single molecular scaffold, a multivalent binding effect, or avidity, can be achieved. acs.org
This multivalent approach is particularly effective for targeting specific saccharides. For example, a bis-boronic acid derivative of fluorescein has been utilized for the selective detection of certain sugars. researchgate.net The spatial arrangement and the distance between the boronic acid groups are critical for modulating selectivity. Research has shown that by carefully controlling the linker length and geometry between two boronic acid groups, it is possible to create sensors with a higher binding affinity for glucose over other monosaccharides like fructose (B13574). rsc.org This enhanced affinity arises from the ability of the two boronic acid groups to form a stable sandwich complex with the multiple diol units present on the target saccharide. rsc.org
Table 2: Comparison of Mono- vs. Di-boronic Acid Probes
| Feature | Mono-Boronic Acid Architecture | Di- and Multi-Boronic Acid Architecture |
|---|---|---|
| Binding Principle | Monovalent interaction with a single diol | Multivalent interaction with multiple diols |
| Affinity | Generally lower | Significantly higher due to avidity |
| Selectivity | Limited | Can be tuned by adjusting inter-boronic acid distance |
| Example Application | General diol sensing | Selective glucose sensing |
Incorporation of Electron Donor/Acceptor Moieties
The fluorescence properties of FL2 can be finely tuned by incorporating electron-donating (donor) or electron-withdrawing (acceptor) groups into the fluorescein framework. nih.govnih.gov This strategy leverages photophysical processes like Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) to create "off-on" or ratiometric fluorescent responses upon analyte binding. rsc.orgacs.org
The boronic acid group, -B(OH)₂, in its neutral, sp²-hybridized state, acts as an electron acceptor due to the empty p-orbital on the boron atom. nih.gov When it binds to a diol or fluoride (B91410) ion, it transitions to an anionic, sp³-hybridized tetrahedral state (e.g., boronate ester or trifluoroboronate). researchgate.netnih.govacs.org This change in hybridization and charge significantly alters its electronic properties.
In a typical PET sensor design, a fluorescent core (like fluorescein) is linked to an electron-rich group, such as a benzylic nitrogen. The nitrogen's lone pair of electrons can quench the fluorescence of the nearby fluorophore. When the boronic acid binds its target, the resulting structural and electronic changes can block this PET process, leading to a significant enhancement in fluorescence intensity (an "off-on" switch). acs.org
In ICT-based sensors, the boronic acid is part of a conjugated system that includes both an electron donor (e.g., a dimethylamino group) and an acceptor (e.g., a cyano group or the boronic acid itself). nih.gov The binding event alters the electron-accepting strength of the boronic acid moiety, which in turn modulates the energy of the charge-transfer excited state, leading to a shift in the emission wavelength. This allows for ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths is measured, providing a more robust signal that is less susceptible to environmental fluctuations. nih.gov
Amino Group Introduction for Affinity Tuning
Introducing an amino group in close proximity to the boronic acid moiety is a powerful strategy for tuning the Lewis acidity of the boron center and, consequently, its binding affinity and fluorescence response. acs.org When a nitrogen atom is positioned appropriately, its lone pair of electrons can form a dative bond with the empty p-orbital of the boron atom. researchgate.netacs.org
This intramolecular B–N interaction pre-organizes the boronic acid into a pseudo-tetrahedral geometry, which facilitates its binding to diols, even at physiological pH. researchgate.net The strength of this interaction, which can be comparable to a hydrogen bond, increases the Lewis acidity of the boron, lowering the effective pKa of the boronic acid group. researchgate.net
In the context of fluorescein boronic acid, the introduction of a group like methylaminomethyl results in a derivative where the nitrogen atom can interact with the boron. acs.org This interaction has been confirmed by X-ray crystallography and can be a key component of the sensing mechanism. acs.org For instance, the B-N interaction can influence a PET process; upon binding of an anion like fluoride to the boron, the B-N bond may be disrupted, altering the electron transfer pathway and causing a significant change in fluorescence emission. acs.org
Rational Linker Engineering (e.g., Piperazine (B1678402) Derivatives)
Piperazine is a heterocyclic moiety that is often incorporated into linkers to impart specific properties. nih.govrsc.org Introducing a piperazine ring can increase the structural rigidity of the linker, which can be advantageous in preventing non-radiative decay pathways and enhancing fluorescence quantum yield. nih.gov Furthermore, as a protonable amine, piperazine can improve the aqueous solubility of the probe, which is essential for biological applications. nih.gov
The chemical nature of the groups adjacent to the piperazine ring can significantly affect its pKa. nih.govrsc.org For example, linking a piperazine via an amide bond lowers its pKa compared to an alkyl linkage. nih.gov This modulation of the linker's protonation state can be used to fine-tune the probe's behavior in different pH environments. In the context of FL2, a piperazine linker could be used to optimize the distance between the boronic acid and quenching groups or to position the recognition moiety optimally for interaction with a biological target. mdpi.com
Fluorination Strategies
Fluorination of the aryl ring of fluorescein boronic acid offers a unique method for modifying its chemical properties and enabling alternative detection modalities. Introducing fluorine atoms can alter the electronic characteristics of the molecule, primarily by acting as strong electron-withdrawing groups. This can impact the pKa of the boronic acid, thereby tuning its binding affinity and optimal pH range for sensing.
Synthetic methods for the direct fluorination of aryl boronic acids have been developed. One such method involves the use of acetyl hypofluorite (B1221730) (AcOF), which can achieve electrophilic fluorination under mild conditions. organic-chemistry.org The outcome of the reaction depends on the other substituents present on the aromatic ring. Electron-rich aryl boronic acids tend to undergo ipso-substitution, where the boronic acid group is directly replaced by a fluorine atom. In contrast, rings with electron-withdrawing groups may yield a mixture of products. organic-chemistry.org
Beyond modulating electronic properties, fluorination provides a powerful analytical handle. The fluorine-19 (¹⁹F) nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity. A fluorinated fluorescein boronic acid derivative can be used as a ¹⁹F NMR sensor. rsc.org The binding of an analyte to the boronic acid moiety would alter the local chemical environment of the nearby fluorine atom, causing a detectable shift in its ¹⁹F NMR signal. This approach allows for the screening of libraries of biological analytes and provides a sensing mechanism that is orthogonal to fluorescence. rsc.org
Fundamental Mechanistic Principles of Fluorescein Boronic Acid Based Sensing
Boronate Ester Formation Dynamics with Vicinal Diols
The core of the recognition process for fluorescein (B123965) boronic acid-based sensors is the interaction between the boronic acid moiety and a vicinal diol (hydroxyl groups on adjacent carbon atoms). This interaction is characterized by its reversible and covalent nature, leading to the formation of stable cyclic structures.
Reversible Covalent Interrogations
Boronic acids are distinguished by their capacity to form reversible covalent bonds with diol-containing compounds, such as carbohydrates. This interaction is not a simple non-covalent association but a chemical reaction that forms stable boronate esters. The reversible nature of this bond is crucial for sensing applications, as it allows for dynamic equilibrium between the bound and unbound states, enabling real-time monitoring of analyte concentrations. The formation and cleavage of these covalent bonds can be influenced by environmental factors, most notably pH, which affects the equilibrium of the reaction. This dynamic covalent chemistry is the foundation upon which these sensors operate, providing both selectivity for diols and a response that is concentration-dependent.
Cyclic Esterification: Five- and Six-Membered Rings
When fluorescein boronic acid interacts with a molecule containing appropriately spaced hydroxyl groups, a dehydration reaction (esterification) occurs, resulting in the formation of a cyclic boronate ester. The size of the resulting ring is dependent on the spacing of the hydroxyl groups on the target molecule.
Five-Membered Rings: Formed through the reaction with cis-1,2-diols.
Six-Membered Rings: Formed through the reaction with cis-1,3-diols.
The formation of these stable five- or six-membered rings is a thermodynamically favorable process that drives the binding event. Research indicates that six-membered rings are often thermodynamically more stable than their five-membered counterparts. This interaction is the cornerstone for the recognition of saccharides and other diol-containing biomolecules.
Hybridization State Transitions of the Boron Center (sp² to sp³)
The boron atom in a free, unbound boronic acid molecule possesses an empty p-orbital and is sp² hybridized, adopting a trigonal planar geometry. This configuration makes the boron atom a Lewis acid, capable of accepting a pair of electrons. Upon interaction with a Lewis base, such as the hydroxyl group of a diol or a water/hydroxide (B78521) molecule, the boron atom accepts electrons. This event triggers a change in its hybridization state from sp² to sp³. This transition results in a significant geometric rearrangement, from a trigonal planar to a tetrahedral configuration. This fundamental change in the electronic structure and geometry of the boron center is inextricably linked to the binding event and is a critical component of the signal transduction mechanism in many fluorescein boronic acid sensors.
| Initial State (Unbound) | Binding Event | Final State (Bound) |
| Boron Hybridization: sp² | Reaction with Vicinal Diol | Boron Hybridization: sp³ |
| Geometry: Trigonal Planar | Formation of Boronate Ester | Geometry: Tetrahedral |
| Lewis Acidic Center | Electron Pair Donation | Anionic Boronate Center |
Fluorescence Signal Transduction Mechanisms
Once the boronate ester is formed, the binding event must be converted into an observable change in fluorescence. In fluorescein boronic acid sensors, this is typically achieved through one of two primary photophysical mechanisms: Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT).
Photoinduced Electron Transfer (PET)
Photoinduced Electron Transfer (PET) is a common mechanism for signal transduction in fluorescent sensors. In a typical PET sensor design involving fluorescein boronic acid, the system consists of the fluorescein fluorophore, the boronic acid recognition site, and often a tertiary amine positioned spatially close to the boron atom.
In the unbound state, the sensor's fluorescence is "off" or quenched. This quenching occurs because, upon excitation of the fluorescein fluorophore, an electron is transferred from a nearby electron-rich moiety (like the nitrogen of the tertiary amine) to the photo-excited fluorophore. This non-radiative decay pathway effectively prevents the fluorophore from emitting a photon. The Lewis acidity of the sp² hybridized boron atom enhances this process.
When a vicinal diol binds to the boronic acid, the boron center becomes more electron-rich and its Lewis acidity decreases as it transitions to the sp³ hybridized state. This change weakens the PET process, inhibiting the electron transfer that causes quenching. Consequently, the radiative decay pathway (fluorescence) is restored, and the sensor "turns on," exhibiting a significant increase in fluorescence intensity.
Internal Charge Transfer (ICT)
Internal Charge Transfer (ICT) is another key mechanism for signal transduction. In ICT-based sensors, the boronic acid group is directly conjugated to the π-electron system of the fluorescein fluorophore. This arrangement creates a "push-pull" system where one part of the molecule acts as an electron donor and the other as an electron acceptor.
In the unbound state, the sp² hybridized boronic acid acts as an electron-withdrawing group due to its empty p-orbital. Upon photoexcitation, an electron is transferred from an electron-rich part of the fluorescein molecule to the electron-deficient boronic acid moiety, creating an ICT excited state.
When the sensor binds to a diol, the boron atom transitions to the sp³ hybridized state and loses its vacant p-orbital. This change significantly alters the electronic properties of the boronic acid group, diminishing its electron-accepting character; it can even become an electron-donating group. This disruption of the ICT process leads to a change in the energy of the excited state, which manifests as a detectable shift in the fluorescence emission spectrum (either a blue or red shift) and a change in fluorescence intensity.
| Mechanism | Unbound State (Low Fluorescence) | Bound State (High Fluorescence) |
| PET | sp² boron is Lewis acidic, enhancing electron transfer from a quencher to the excited fluorophore. | sp³ boron is less Lewis acidic, inhibiting the quenching electron transfer, restoring fluorescence. |
| ICT | sp² boron acts as an electron acceptor, defining a specific ICT excited state. | sp³ boron's electron-accepting ability is lost, altering the ICT state and shifting the emission spectrum. |
Förster Resonance Energy Transfer (FRET)
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). nih.govnih.gov The efficiency of this energy transfer is acutely sensitive to the distance between the donor and acceptor, varying inversely with the sixth power of that distance. nih.gov This "spectroscopic ruler" capability is harnessed in FL2-based sensing systems.
In a typical FRET-based sensor design involving fluorescein boronic acid, the fluorescein moiety can act as the FRET donor. A complementary acceptor molecule (a quencher) is brought into close proximity. The sensing mechanism can be designed in several ways:
Analyte-Induced Assembly: The FL2 molecule and a separate quencher molecule, each bearing a recognition element, can be brought together by a target analyte, leading to F-RET and a decrease in fluorescence.
Analyte-Induced Displacement: More commonly, a quencher appended with a diol group is pre-complexed with the FL2 molecule through a boronate ester bond. rsc.org In this "quenched" state, FRET is efficient, and fluorescence is low. When a target analyte with a higher affinity for the boronic acid (like glucose or fructose) is introduced, it displaces the diol-appended quencher. dcu.ie This displacement increases the distance between the fluorescein donor and the quencher, disrupting FRET and restoring the fluorescence in a "turn-on" response. rsc.orgdcu.ie
A study by James et al. demonstrated this principle by synthesizing a fluorescein isothiocyanate-tagged boronic acid and a series of bespoke diol-appended quenchers. The formation of a boronate ester between the fluorescein boronic acid and the quencher led to efficient FRET. The subsequent displacement by saccharides provided a clear fluorescence signal change, validating the FRET mechanism in this sensing context. rsc.org
| FRET Component | Role in FL2-based Sensor | Consequence of Analyte Binding |
| Donor | Fluorescein moiety of FL2 | Energy is transferred to the acceptor in the "off" state. |
| Acceptor | A quencher molecule with a diol group | Displaced from the boronic acid, increasing distance. |
| Analyte | e.g., Saccharide | Competitively binds to the boronic acid. |
| Fluorescence | Low (quenched) | High (restored) |
Charge Neutralization-Stabilization (CNS) Phenomena
The Charge Neutralization-Stabilization (CNS) phenomenon is a sensing mechanism rooted in the electrostatic interactions within the sensor molecule. This principle is particularly relevant for FL2 derivatives that contain additional charged functional groups. The binding of an analyte to the boronic acid alters the electronic properties of the boron atom, which in turn influences nearby charges within the molecule, leading to a change in fluorescence.
The mechanism relies on the following steps:
Initial State: The sensor molecule may possess a positively charged group, such as a quaternary nitrogen (e.g., in a quinolinium moiety), in proximity to the boronic acid. This charge can influence the electronic structure of the fluorophore.
Analyte Binding: Boronic acids are Lewis acids. nih.gov When a diol-containing analyte like glucose binds to the boronic acid, it forms a cyclic boronate ester. This process increases the electron density on the boron atom, making it more anionic. nih.govwalisongo.ac.id
Neutralization-Stabilization: This increased negative charge density on the boron can then engage in a through-space or through-bond interaction with the nearby positive charge. This interaction partially neutralizes and stabilizes the positive charge. nih.gov
Fluorescence Modulation: The change in the electrostatic environment around the fluorophore perturbs its electronic ground and excited states, leading to a modulation of its fluorescence properties, which can manifest as either quenching or enhancement. nih.gov
Allosteric Modulation of Fluorescent Response
Allosteric modulation refers to the process where the binding of an effector molecule at one site on a receptor influences the binding or activity at a different, spatially distinct site. This principle has been ingeniously applied to FL2-based sensing systems, particularly in supramolecular assemblies.
In a notable example, a water-soluble arene ruthenium metalla-rectangle was functionalized with boronic acid groups and used to host fluorescein. nih.gov In this host-guest system, the fluorescence of the entrapped fluorescein is partially quenched. The key features of this allosteric mechanism are:
Host-Guest Formation: The fluorescein dye (guest) is hosted within the cavity of the metalla-rectangle (host), leading to an initial state of quenched fluorescence. The boronic acid groups are positioned on the exterior of the host assembly.
Allosteric Binding: Saccharides, the target analytes, bind to the boronic acid groups on the exterior of the assembly. This binding event does not displace the fluorescein from the cavity.
Fluorescence Recovery: This allosterically induced conformational change alters the interaction between the host cavity and the guest fluorescein molecule, disrupting the quenching mechanism. As a result, the fluorescence of fluorescein is regained.
The intensity of the recovered fluorescence is directly related to the concentration and nature of the bound saccharide. For example, half of the maximum fluorescence intensity was recovered at a D-fructose concentration of 17.2 ± 4.7 μM, while a higher concentration of 50.6 ± 2.5 μM was required for D-glucose, demonstrating the sensor's ability to distinguish between different sugars through an allosteric mechanism. nih.gov
| Analyte | EC50 (μM) for Fluorescence Recovery |
| D-Fructose | 17.2 ± 4.7 |
| D-Glucose | 50.6 ± 2.5 |
Aggregation-Induced Quenching (AIQ)
Aggregation-Induced Quenching (AIQ), also known as Aggregation-Caused Quenching (ACQ), is a common phenomenon observed in many traditional fluorophores, including fluorescein. nih.govacs.org In dilute solutions, these molecules exist individually and exhibit strong fluorescence. However, as the concentration increases or when they are transferred to a poor solvent, they tend to aggregate. nih.gov
This aggregation process often leads to a significant decrease or complete quenching of fluorescence. nih.gov The primary cause of AIQ is the formation of non-emissive aggregates, often through strong intermolecular π-π stacking interactions between the planar aromatic structures of the fluorophore molecules. acs.orgnih.gov In these stacked arrangements, the excited-state energy is dissipated through non-radiative pathways, preventing the emission of photons.
Fluorescein itself is a typical AIQ molecule. acs.org Therefore, FL2, which incorporates the large, planar fluorescein structure, is inherently susceptible to this effect. When FL2 molecules are in close proximity, such as in a concentrated solution, in the solid state, or when aggregated on a surface, their fluorescence is expected to be quenched. This property can be a limitation, but it can also be exploited in sensor design. For example, a sensing mechanism could be designed where an analyte disrupts the aggregation of FL2 molecules, leading to a "turn-on" fluorescence signal as the individual molecules are liberated.
Aggregation-Induced Emission (AIE)
Aggregation-Induced Emission (AIE) is a photophysical phenomenon that is the opposite of AIQ. nih.govnih.gov Molecules with AIE characteristics, known as AIE-gens, are typically non-emissive or weakly fluorescent when dissolved in good solvents but become highly luminescent upon aggregation or in the solid state. nih.gov The underlying mechanism for AIE is the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. In solution, these motions provide non-radiative pathways for the excited-state energy to decay. In an aggregate, these motions are physically hindered, which blocks the non-radiative channels and forces the energy to be released as fluorescence emission. nih.gov
While the parent fluorescein molecule is known for AIQ, research has shown that AIE can be induced in fluorescein derivatives through slight structural modifications. acs.org This opens the possibility of designing FL2 derivatives that exhibit AIE. Furthermore, attaching fluorescein derivatives to the surface of nanoparticles is another strategy to induce AIE, overcoming the inherent AIQ tendency of the fluorophore. acs.org
In the context of FL2, an AIE-based sensor could be designed where the FL2 derivative is initially soluble and non-fluorescent. The introduction of an analyte would trigger aggregation, restricting the intramolecular motions of the fluorescein unit and leading to a dramatic "turn-on" fluorescence signal. For example, a simple 2-aminophenylboronic acid has been shown to exist as a dimer that acts as a novel AIE molecule, demonstrating that even simple boronic acid derivatives can possess AIE properties. nih.gov
| Phenomenon | State in Solution | State in Aggregate | Underlying Mechanism |
| AIQ | Fluorescent | Quenched | π-π stacking creates non-radiative decay pathways. |
| AIE | Quenched | Fluorescent | Restriction of intramolecular motions (RIM) blocks non-radiative decay. |
Oxidative Hydroxylation Pathways
The boronic acid group is susceptible to oxidation by various reactive oxygen species (ROS) and reactive nitrogen species (RNS). This reactivity forms the basis of an important sensing mechanism known as oxidative hydroxylation. In this pathway, the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced with a carbon-oxygen (C-O) bond, effectively converting the boronic acid into a hydroxyl group (a phenol).
The general mechanism involves the nucleophilic attack of an oxidant, such as hydrogen peroxide (H₂O₂) or peroxynitrite (ONOO⁻), on the empty p-orbital of the boron atom. This is followed by the migration of the aryl group (the fluorescein moiety in this case) from the boron to the oxygen atom, leading to a labile borate (B1201080) ester which is then rapidly hydrolyzed to yield the corresponding phenol (B47542) and boric acid.
This transformation from a boronic acid to a phenol significantly alters the electronic properties of the fluorescein molecule. The introduction of a strongly electron-donating hydroxyl group in place of the electron-withdrawing boronic acid group modifies the intramolecular charge transfer (ICT) characteristics of the fluorophore, resulting in a substantial change in its fluorescence emission. This can be engineered to produce either a "turn-on" or "turn-off" response, making FL2 a potential probe for detecting ROS/RNS, which are important in many pathological conditions.
pH-Dependent Sensing Characteristics
The sensing capability of fluorescein boronic acid is intrinsically linked to the pH of the medium. This dependence arises from the Lewis acidity of the boronic acid group, which exists in a pH-dependent equilibrium between two forms:
A neutral, trigonal planar (sp² hybridized) form.
An anionic, tetrahedral (sp³ hybridized) boronate form.
The reversible binding of boronic acids to diols, which is the cornerstone of saccharide sensing, is much more favorable with the anionic tetrahedral form. The pKa of the boronic acid, which is the pH at which these two forms are present in equal concentrations, is therefore a critical parameter. Most simple phenylboronic acids have a pKa around 9, making them relatively inefficient at binding sugars at physiological pH (~7.4).
However, the design of FL2 and its derivatives often includes features, such as an adjacent amine group, that lower the pKa of the boronic acid. Boronic acids with lower pKa values have a higher population of the anionic tetrahedral form at physiological pH, leading to higher affinities for diols.
Influence on Boronate Anion Equilibrium
The sensing capability of fluorescein boronic acid is fundamentally linked to the equilibrium between the boronic acid moiety's two forms: a neutral, trigonal planar, sp²-hybridized state and an anionic, tetrahedral, sp³-hybridized state, known as the boronate anion. aablocks.comnih.gov This equilibrium is highly dependent on the pH of the aqueous solution. aablocks.com
Under acidic conditions, the neutral sp² form predominates. As the pH increases into the basic range, the electron-deficient boron atom is attacked by a hydroxide ion, facilitating a change in hybridization to the sp³ tetrahedral boronate anion. aablocks.com This transition is crucial because the anionic form is significantly more reactive towards diols. nih.gov
The general equilibrium can be represented as:
R-B(OH)₂ (sp²) + H₂O ⇌ R-B(OH)₃⁻ (sp³) + H⁺
The binding of a diol, such as glucose or fructose (B13574), to the boronic acid to form a cyclic boronate ester also profoundly influences this equilibrium. rsc.org The formation of the ester increases the Lewis acidity of the boron atom, which stabilizes the negative charge of the boronate form. theinstituteoffluorescence.com This stabilization results in a significant decrease in the pKa of the boronic acid group. nih.gov Consequently, in the presence of a target diol, the equilibrium shifts, favoring the tetrahedral boronate ester at a lower pH than would be required for the free, uncomplexed boronic acid. nih.govrsc.org This shift is a cornerstone of the sensing mechanism, as it allows for significant binding and signal generation under specific pH conditions.
pH-Modulated Fluorescence Intensity Profiles
The fluorescence emission of fluorescein boronic acid sensors is intricately modulated by pH. The fluorescein fluorophore itself is pH-sensitive; its highly fluorescent dianion form is favored at higher pH, while the less fluorescent monoanion exists at lower pH values, with a pKa for this transition typically in the range of 6.3 to 6.7. nih.govresearchgate.net
For a fluorescein boronic acid conjugate, the fluorescence intensity profile as a function of pH is governed by both the ionization state of the fluorescein core and the state of the boronic acid group. Generally, as the pH of the solution increases, there is a corresponding decrease in the sensor's fluorescence intensity. nih.gov This quenching effect is often attributed to Photoinduced Electron Transfer (PET) from the electron-rich tetrahedral boronate anion (sp³ form) to the excited state of the fluorescein fluorophore. nih.gov
Upon the addition of a target analyte like a saccharide, the fluorescence-pH profile is altered. The binding of the diol forms a boronate ester, which modulates the electronic properties of the boronic acid moiety and affects the efficiency of the PET process. nih.gov This interaction leads to a distinct and measurable change in fluorescence intensity at a given pH. The pKa of the sensor-analyte complex is typically lower than that of the free sensor, causing a shift in the pH-dependent fluorescence curve. theinstituteoffluorescence.comnih.gov The most significant fluorescence change between the bound and unbound states is often observed at or near the pKa of the sensor-analyte complex, which provides a window for optimal sensing. nih.gov
A representative dataset illustrates the pH-dependent fluorescence of different boronic acid-fluorophore conjugates, showing how pKa values are determined from these profiles.
| Compound | Condition | pKa | Reference |
|---|---|---|---|
| Sensor 1 (with boronic acid) | Free | 6.55 | rsc.org |
| Sensor 1 (with boronic acid) | + Phenylboronic Acid | 6.62 | rsc.org |
| Model Compound 2 | Free | 9.03 | rsc.org |
| Model Compound 3 | Free | 6.78 | rsc.org |
| o-BMQBA (ortho-isomer) | Free (Buffer) | ~8.0 | theinstituteoffluorescence.com |
| o-BMQBA (ortho-isomer) | + Glucose | 6.1 | theinstituteoffluorescence.com |
pKa Tuning for Physiological Relevance and Affinity Enhancement
A significant challenge in the design of boronic acid-based sensors for biological applications is the relatively high pKa of simple phenylboronic acid, which is approximately 8.8-9.0. nih.govsemanticscholar.org This high pKa means that at physiological pH (around 7.4), the boronic acid exists predominantly in the less reactive, neutral sp² form, leading to inefficient binding with target diols. nih.gov To create a sensor that operates effectively within a biological context, the pKa of the boronic acid must be lowered to a value closer to the physiological pH. theinstituteoffluorescence.com
A widely used strategy involves placing an aminomethyl group at the ortho position to the boronic acid. nih.gov At neutral pH, the amine is protonated to form an ammonium (B1175870) cation, which acts as a potent electron-withdrawing group through inductive effects, significantly lowering the boronic acid's pKa and promoting diol binding. nih.gov Similarly, incorporating a positively charged quaternary nitrogen, such as in a quinolinium ring, near the boronic acid can also effectively reduce its pKa. theinstituteoffluorescence.com
By lowering the pKa, the concentration of the reactive tetrahedral boronate species at physiological pH is increased. This shift in equilibrium leads to a substantial enhancement in the binding affinity and selectivity of the sensor for target saccharides under biological conditions. nih.gov
The following table presents the pKa values of various phenylboronic acid derivatives, demonstrating the effect of different substituents on acidity.
| Boronic Acid Derivative | Measured pKa | Reference |
|---|---|---|
| Phenylboronic acid (PBA) | ~9.0 | semanticscholar.org |
| 3-Acetamidophenylboronic acid (3-AcPBA) | 9.14 | semanticscholar.org |
| 4-Methylcarbamoylphenylboronic acid (4-MCPBA) | 8.45 | semanticscholar.org |
| 4-Formylphenylboronic acid (4-FPBA) | 8.06 | semanticscholar.org |
| Benzoxaborole (BOB) | 7.25 | semanticscholar.org |
| 2-Formylphenylboronic acid (2-FPBA) | 7.18 | semanticscholar.org |
Advanced Research Applications of Fluorescein Boronic Acid
Carbohydrate and Glycan Recognition
Fluorescein (B123965) boronic acid (FL2) and its derivatives have emerged as powerful tools in the field of molecular recognition, particularly for the detection and sensing of carbohydrates and glycans. The underlying principle of their function lies in the reversible covalent interaction between the boronic acid moiety and the cis-diol groups present in saccharides. rsc.org This interaction forms a stable cyclic boronate ester, which in turn modulates the fluorescence properties of the fluorescein fluorophore. rsc.org This mechanism allows for the development of highly sensitive and selective fluorescent sensors for a variety of biologically significant sugars.
Glucose Monitoring and Selective Detection
The accurate and continuous monitoring of glucose levels is of paramount importance in the management of diabetes mellitus. dcu.ie Fluorescein boronic acid-based sensors offer a promising platform for developing non-invasive and continuous glucose monitoring systems. dcu.ie These sensors can be designed to exhibit a fluorescence response, either an enhancement or quenching, upon binding with glucose, providing a real-time optical signal that correlates with glucose concentration. dcu.ie The incorporation of a fluorescent moiety into the boronic acid structure allows for the continuous monitoring of these interactions. dcu.ie
A significant challenge in the development of glucose sensors is achieving high selectivity for glucose over other structurally similar monosaccharides that are also present in biological systems, such as fructose (B13574) and mannose. nih.gov Aryl monoboronic acid sensors generally exhibit a higher binding affinity for fructose than for glucose. nih.gov However, through rational molecular design, particularly the synthesis of diboronic acid derivatives, it is possible to reverse this intrinsic binding preference and achieve superior selectivity for glucose. nih.govnih.gov The strategic placement of two boronic acid groups allows for a more specific and stable interaction with the diol arrangements in glucose compared to other monosaccharides. nih.govnih.gov
| Sensor Type | Target Analyte | Competing Monosaccharide | Observed Selectivity | Reference |
|---|---|---|---|---|
| Aryl Monoboronic Acid Sensor | D-Fructose | D-Glucose | Significantly stronger binding to D-fructose | nih.gov |
| Anthracene (B1667546) Diboronic Acid Sensor | D-Glucose | D-Fructose | Binding constant for glucose (1378 M⁻¹) was higher than for fructose (353 M⁻¹) | rsc.org |
| Squarylium Cyanine Boronic Acid Dye | D-Fructose | D-Glucose | Association constant for D-fructose (628 M⁻¹) was significantly higher than for D-glucose (8 M⁻¹) | nih.gov |
Fluorescein boronic acid-based sensors have demonstrated the capability for quantitative detection of glucose with high sensitivity and low detection limits, making them suitable for clinical and biomedical applications. rsc.org For instance, a sandwich boronate affinity sorbent assay (SBASA) utilizing an anthracene-based fluorescent monomer has been developed for glucose detection with a wide linear range (0.003 to 3.0 mmol L⁻¹) and a low detection limit of 0.8 μmol L⁻¹. rsc.org Furthermore, injectable-sized fluorescent beads incorporating an anthracene boronic acid sensor have been successfully used for in vivo continuous glucose monitoring in mice, tracking blood glucose fluctuations from 0 mg dL⁻¹ to 1000 mg dL⁻¹. rsc.org Another study reported a fluorescent probe, Mc-CDBA, with a detection limit for glucose calculated to be 1.37 μM. acs.org
| Sensor/Method | Linear Range | Detection Limit | Application | Reference |
|---|---|---|---|---|
| Sandwich Boronate Affinity Sorbent Assay (SBASA) | 0.003 to 3.0 mmol L⁻¹ | 0.8 μmol L⁻¹ | Human serum samples | rsc.org |
| Injectable Fluorescent Beads | 0 to 1000 mg dL⁻¹ | Not specified | In vivo continuous glucose monitoring in mice | rsc.org |
| Mc-CDBA Fluorescent Probe | 0–195 μM | 1.37 μM | In vitro glucose detection | acs.org |
Fructose Recognition
While the development of glucose-selective sensors is a primary focus, the inherent affinity of monoboronic acids for fructose has also been exploited for the development of fructose-specific sensors. nih.govnih.gov Fructose is a crucial monosaccharide in various food products and biological processes, and its detection is of significant interest. nih.gov A novel fluorescent probe, PB-BODIPY, was designed by combining a phenylboronic acid group with a BODIPY-based hydrophobicity probe. nih.gov This sensor demonstrated a linear fluorescence response to D-fructose in the concentration range of 100–1000 μM, with a detection limit of 32 μM. nih.gov Notably, the fluorescence intensity for 1 mmol L⁻¹ D-fructose was 43 and 11 times higher than that of D-glucose and D-galactose at the same concentration, respectively, showcasing its superior selectivity for fructose. nih.gov
Ribose and Sialyl Lewis A/X Sensing
The application of fluorescein boronic acid-based sensors extends beyond simple monosaccharides to more complex and biologically significant carbohydrates like ribose and sialyl Lewis antigens. A long-wavelength fluorescent sensor incorporating a tricarbocyanine and boronic acid structure has been shown to selectively recognize ribose and fructose within a pH range of 7.8 to 8.3. nih.gov
Sialyl Lewis A (SLeᵃ) and Sialyl Lewis X (SLeˣ) are cell surface carbohydrate antigens that are often overexpressed on cancer cells and are considered important tumor markers. rsc.org Diboronic acid-based fluorescent sensors have been synthesized to specifically target and detect these antigens. rsc.orgnih.gov For example, a series of anthracene-based fluorescent diboronic acid sensors were developed, with one showing high sensitivity and selectivity for Sialyl Lewis Y. rsc.org Another diboronic acid sensor was found to exhibit the strongest fluorescence enhancement upon binding with Sialyl Lewis X and was successfully used to label SLeˣ-expressing human hepatoma cells. rsc.orgnih.gov
Direct Discrimination of Cell Surface Glycosylation Signatures
Cell surface glycans play a fundamental role in numerous biological processes, and alterations in glycosylation patterns are often associated with disease states, including cancer. rsc.orgnih.gov Fluorescein boronic acid-functionalized polymers have been utilized to create sensor arrays that can directly discriminate between different cell types based on their unique cell surface glycosylation signatures. rsc.orgnih.gov By leveraging the pH-responsive differential binding of boronic acid moieties with cell surface glycans, a single polymer can generate a high-content, six-channel sensor array. rsc.orgnih.gov This sensing platform has demonstrated the ability to efficiently discriminate between cancer cells and healthy cells, as well as between Chinese hamster ovary (CHO) glycomutants, providing strong evidence that the discrimination is driven by glycan recognition. rsc.orgnih.gov This approach offers a scalable strategy for developing new diagnostic and therapeutic tools for diseases associated with altered cell surface glycosylation. rsc.orgnih.gov
Detection of Non-Carbohydrate Analytes
The utility of fluorescein boronic acid extends beyond carbohydrate sensing to the detection of a variety of non-carbohydrate analytes that are crucial in biological and chemical systems.
Reactive Oxygen and Nitrogen Species (ROS/RNS) Sensing
Fluorescein boronic acid and its derivatives are effective fluorescent probes for the detection of various reactive oxygen and nitrogen species (ROS/RNS). nih.govacs.orgbath.ac.uk The underlying mechanism involves the oxidation of the boronic acid group by these reactive species, which leads to a change in the fluorescence properties of the fluorescein molecule. nih.govnih.gov
Boronate-based fluorescent probes are widely recognized as a prominent tool for the sensing of hydrogen peroxide (H₂O₂). nih.gov The detection mechanism is based on the oxidative deprotection of the boronic acid group by H₂O₂, which converts the probe into a highly fluorescent product. nih.govnih.gov This reaction provides a basis for the sensitive and selective detection of H₂O₂ in various biological and environmental samples. nih.govacs.org The reaction of boronate probes with H₂O₂ has been characterized, and while it is effective, the reaction rate is notably slower compared to its reaction with other reactive species like peroxynitrite. nih.govresearchgate.net For instance, the rate constant for the reaction of fluorescein-boronate with H₂O₂ at 37°C and pH 7.4 is approximately 1.7 M⁻¹s⁻¹. nih.govresearchgate.net
Fluorescein boronic acid can also be employed for the detection of hypochlorite (B82951) (OCl⁻). The reaction with hypochlorite is significantly faster than with hydrogen peroxide, with a reported rate constant of 6.2 x 10² M⁻¹s⁻¹ at 37°C and pH 7.4. nih.govresearchgate.net This difference in reaction kinetics allows for some degree of selectivity in detecting these different reactive oxygen species. nih.govresearchgate.net The oxidation of the boronic acid by hypochlorite leads to a distinct change in the fluorescence signal, enabling its quantification. nih.govrsc.orgnih.govresearchgate.netresearchgate.net
One of the most significant applications of fluorescein boronic acid is in the highly sensitive and selective detection of peroxynitrite (ONOO⁻). nih.govresearchgate.netnih.gov The reaction between fluorescein-boronate and peroxynitrite is extremely rapid, with a second-order rate constant of approximately 1.7 x 10⁶ M⁻¹s⁻¹ at 37°C and pH 7.4. nih.govresearchgate.net This reaction is about a million times faster than the reaction with H₂O₂ and 2,700 times faster than with hypochlorite, highlighting the exceptional selectivity of fluorescein boronic acid for peroxynitrite. nih.govresearchgate.net This high reactivity allows for the direct detection of peroxynitrite even in complex biological systems where other oxidants are present. nih.govresearchgate.netacs.orgresearchgate.net The reaction proceeds via a direct bimolecular interaction, leading to the formation of a highly fluorescent product. nih.govresearchgate.net This has enabled the estimation of intracellular peroxynitrite fluxes in various cell types. nih.govresearchgate.net
Table 2: Reaction Rate Constants of Fluorescein-Boronate with ROS/RNS
| Analyte | Rate Constant (M⁻¹s⁻¹) at 37°C, pH 7.4 | Reference |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | 1.7 | nih.govresearchgate.net |
| Hypochlorite (OCl⁻) | 6.2 x 10² | nih.govresearchgate.net |
| Peroxynitrite (ONOO⁻) | 1.7 x 10⁶ | nih.govresearchgate.net |
Catecholamine Detection
Catecholamines, such as dopamine (B1211576) and norepinephrine, are vital neurotransmitters, and their abnormal concentrations are linked to several neurological disorders. nih.govmdpi.com Boronic acids are known to interact with the cis-diol group present in catecholamines, forming reversible cyclic esters. mdpi.comnih.gov This interaction forms the basis for fluorescent sensors designed for their detection. mdpi.comnih.gov For instance, a fluorescent sensor for catecholamines, NS510, utilizes a quinolone fluorophore functionalized with a boronic acid recognition element. This design confers a high affinity for catecholamines and results in a "turn-on" fluorescence response upon binding to norepinephrine. rsc.orgrsc.orgnih.gov While this specific sensor does not use a fluorescein fluorophore, the principle demonstrates the utility of the boronic acid group in catecholamine recognition. Another approach involves the in situ reaction of 3-Hydroxyphenylboronic acid with dopamine in an alkaline solution, which generates a fluorescent product, enabling the sensitive and rapid detection of dopamine. nih.gov
Table 3: Research on Boronic Acid-Based Catecholamine Sensors
| Sensor/Method | Target Analyte | Key Feature | Outcome |
|---|---|---|---|
| NS510 (Quinolone-boronic acid) | Norepinephrine | High-affinity boronic acid recognition. rsc.orgrsc.orgnih.gov | "Turn-on" fluorescence response. rsc.orgrsc.orgnih.gov |
| 3-Hydroxyphenylboronic acid | Dopamine | In situ reaction with cis-diol. nih.gov | Formation of a fluorescent product. nih.gov |
Amyloid-beta (Aβ) Plaque Targeting
The aggregation of amyloid-beta (Aβ) peptides into plaques is a pathological hallmark of Alzheimer's disease (AD). researchgate.net The development of fluorescent probes for imaging Aβ plaques is a critical area of research for AD diagnosis. A boronic acid-based fluorescent probe, designated as 4c, has been developed for this purpose. researchgate.net This probe demonstrated a significant 64.37-fold increase in fluorescence intensity upon binding to Aβ aggregates. researchgate.net The binding event also induced a 105 nm blue shift in the maximum emission wavelength. researchgate.net The inclusion of the boronic acid functional group was found to enhance the binding affinity for Aβ aggregates, with a measured dissociation constant (KD) of 0.79 ± 0.05 μM. researchgate.net Furthermore, probe 4c was shown to selectively stain Aβ plaques in the brain sections of transgenic mouse models of AD and was capable of penetrating the blood-brain barrier. researchgate.net
Table 4: Performance of Aβ Plaque Probe 4c
| Parameter | Value |
|---|---|
| Fluorescence Intensity Increase | 64.37-fold. researchgate.net |
| Max Emission Wavelength Shift | 105 nm (blue shift). researchgate.net |
| Binding Affinity (KD) | 0.79 ± 0.05 μM. researchgate.net |
Mycolactone (B1241217) A/B Analysis
Mycolactone is a potent cytotoxin produced by Mycobacterium ulcerans, the causative agent of Buruli ulcer. rsc.org The detection of mycolactone serves as a biomarker for the disease. rsc.org Fluorescent-thin layer chromatography (f-TLC) is a method used for its detection, which relies on the chemical derivatization of the 1,3-diol moieties present in the mycolactone A/B structure with an arylboronic acid. rsc.org This reaction forms a fluorescent boronate ester complex. While mycolactone A/B itself is weakly fluorescent, its complexation with an appropriate boronic acid significantly enhances its fluorescence emission when irradiated at 365 nm. rsc.org In the design of novel fluorescent chemosensors for mycolactone, various fluorophores, including fluorescein variants, have been considered for attachment to the boronic acid recognition unit to improve detection sensitivity and performance. rsc.org
Table 5: Mycolactone A/B Detection via Boronic Acid Derivatization
| Technique | Recognition Moiety | Analyte Feature | Result |
|---|
| f-TLC | Arylboronic Acid | 1,3-diol in Mycolactone A/B. rsc.org | Formation of a highly fluorescent boronate ester complex. rsc.org |
Phosphorylated Molecule Interactions
The recognition of phosphorylated molecules is of great interest in chemical biology, as phosphorylation is a key post-translational modification that regulates numerous cellular processes. nih.gov Boronic acids have been incorporated into sensing systems for phosphorylated species, often in combination with other recognition motifs. For example, a metal-organic framework (MOF)-based fluorescent nanoprobe has been developed for the dual detection of glycosylation and phosphorylation. nih.gov In this system, a boronic acid-functionalized component interacts with alizarin (B75676) red, and this complex is embedded within a zirconium-based MOF (UIO-66-NH2). nih.gov While the boronic acid part provides affinity for glycosylated sites, the Zr(IV) metal nodes of the MOF interact with phosphate (B84403) groups. nih.gov This interaction with phosphorylated sites disrupts the metal-ligand charge transfer, leading to a restoration of fluorescence, thereby signaling the presence of the phosphorylated analyte. nih.gov This demonstrates an advanced application where boronic acid functionality is part of a larger, multi-component sensing platform.
Table 6: Dual-Detection Nanoprobe for Phosphorylation and Glycosylation
| Nanoprobe Component | Target Moiety | Sensing Mechanism |
|---|---|---|
| Boronic Acid | Glycosyl groups | Boronate-affinity interaction. nih.gov |
| Zr(IV) node in MOF | Phosphate groups | Interruption of metal-ligand charge transfer upon binding. nih.gov |
Nucleoside Recognition
The detection of nucleosides and nucleotides, such as adenosine (B11128) and adenosine triphosphate (ATP), is important for monitoring cellular energy metabolism and signaling pathways. acs.orgmdpi.comresearchgate.netnih.gov Boronic acids can reversibly bind to the cis-diol groups present in the ribose moiety of these molecules. acs.orgmdpi.com This principle has been used to design various fluorescent sensors. For instance, coumarin-based fluorescent sensors with a boronic acid receptor have been shown to exhibit a "turn-on" fluorescence signal in the presence of adenosine. researchgate.net The binding of the boronic acid to the cis-diol of adenosine inhibits an electronic transfer process that otherwise quenches the fluorescence. researchgate.net Similarly, a polythiophene-based fluorescent probe bearing boronic acid groups has been developed for the highly sensitive detection of ATP. acs.orgmdpi.comnih.gov In this system, the binding of ATP to the boronic acid groups, along with electrostatic interactions, induces aggregation of the polymer, leading to significant fluorescence quenching. acs.orgmdpi.comnih.gov Another sophisticated approach involves a supramolecular complex of a boronic acid-appended cyclodextrin (B1172386) and a zinc-dipicolylamine-based pyrene (B120774) probe, which shows a selective "turn-on" fluorescence response to ATP through synergistic binding interactions. rsc.orgrsc.org
Table 7: Boronic Acid-Based Fluorescent Sensors for Nucleosides/Nucleotides
| Sensor Type | Fluorophore | Target | Fluorescence Response |
|---|---|---|---|
| Boronic acid-receptor | Coumarin (B35378) | Adenosine | Enhancement ("Turn-on"). researchgate.net |
| Polythiophene with boronic acid groups | Polythiophene | ATP | Quenching. acs.orgmdpi.comnih.gov |
| Supramolecular complex | Pyrene | ATP | Enhancement ("Turn-on"). rsc.orgrsc.org |
Advanced Research in Imaging and Biological Applications
The inherent fluorescence of the fluorescein scaffold combined with the diol-binding capability of the boronic acid group makes these compounds exceptional probes for imaging and studying complex biological systems.
Fluorescent boronic acid sensors are crucial for visualizing the distribution and concentration of boronic acid-containing compounds within living cells. nih.govrsc.org This is particularly important for the development of pharmaceuticals based on boronic acids, such as agents for Boron Neutron Capture Therapy (BNCT). rsc.org
Researchers have developed various fluorescent sensors that react with boronic acids in aqueous environments to produce a strong fluorescent signal. One such sensor, DAHMI, can permeate cell membranes and was used to visualize the distribution of the BNCT agent L-BPA in immobilized tumor cells without requiring cell permeabilization. nih.govrsc.org Similarly, naphthalimide-based boronic acid derivatives have been synthesized and studied for their uptake and distribution in living cancer cells (HeLa, PC-3) using advanced imaging techniques like laser scanning confocal fluorescence microscopy. nih.gov These probes demonstrate remarkable cell membrane penetration and typically concentrate in the cytoplasm. nih.gov
The development of these imaging tools allows for the tracking of cellular events at a molecular level, providing invaluable biological information. acs.org The design of highly sensitive and specific molecularly targeted imaging probes remains a key objective in this field. acs.org
Boronic acid-based fluorescent probes are effectively used to visualize and target tumor cells. nih.govrsc.orgmdpi.com This capability stems from the fact that many cancer cells overexpress specific carbohydrate structures, such as sialyl Lewis X (sLex), on their surface. acs.orgmdpi.com Boronic acids can selectively bind to these diol-containing carbohydrate markers, allowing for the targeted labeling and imaging of cancer cells. acs.orgmdpi.com
For instance, fluorescent bisboronic acid probes have been designed that show strong affinity and specific labeling for sLex-expressing HepG2 human hepatoma cells, while non-sLex-expressing cells were not labeled in control experiments. acs.org Peptide-based bisboronic acid systems have also been developed to recognize cell-surface glycans for the targeted imaging of cancer cells. acs.org
Beyond surface labeling, fluorescent sensors are used to visualize the intracellular distribution of boronic acid-based drugs in live tumor cells. nih.govrsc.org Studies using the sensor DAHMI have shown that different boronic acid compounds exhibit distinct distribution patterns within various tumor cell lines; for example, some localize in the cytosol while being excluded from the nucleus. nih.gov This ability to visualize drug localization within cancer cells is critical for evaluating and optimizing cancer therapies like BNCT. rsc.org
A significant application of fluorescent boronic acid derivatives is in the detection of amyloid-β (Aβ) plaques, a primary pathological hallmark of Alzheimer's disease (AD). nih.govrsc.org The development of probes that can bind to Aβ aggregates and emit a fluorescent signal is a crucial tool for preclinical research and diagnosis. rsc.orgacs.org
Researchers have developed novel boronic acid-based fluorescent probes specifically for this purpose. One such probe, designated 4c , demonstrated a significant (64-fold) increase in fluorescence intensity upon binding to Aβ aggregates, accompanied by a notable blue shift in its emission wavelength. nih.govrsc.org The inclusion of the boronic acid functional group was found to improve the binding affinity for Aβ aggregates. nih.govrsc.org
In preclinical studies, these probes have proven effective. Probe 4c was shown to selectively stain Aβ plaques in brain tissue sections from APP/PS1 transgenic mice, a well-established animal model for AD. nih.govrsc.org Furthermore, ex vivo fluorescence imaging confirmed that the probe could penetrate the blood-brain barrier (BBB) and label Aβ plaques in the brain of these mice. rsc.org This research highlights the potential of boronic acid-based probes as effective agents for imaging Aβ plaques in preclinical AD research. rsc.org
| Probe | Key Finding | Binding Affinity (KD) | Model System | Source |
| Probe 4c | 64.37-fold fluorescence increase upon binding Aβ aggregates. | 0.79 ± 0.05 µM | Brain sections from APP/PS1 mice | nih.govrsc.org |
| Probe 4c | Demonstrated blood-brain barrier penetration and stained Aβ plaques ex vivo. | N/A | Normal and APP/PS1 mice | rsc.org |
The dynamic and reversible nature of the interaction between boronic acids and diols makes them ideal for studying and visualizing real-time interactions between functionalized materials and cell surfaces. researchgate.net Boronic acid derivatives can be incorporated into various materials, including polymers, nanoparticles, and hydrogels, to probe the carbohydrate-rich outer surface of cells, known as the glycocalyx. acs.orgresearchgate.net
By combining boronic acid-functionalized materials with fluorescent reporters, researchers can directly visualize the binding events at the cell-material interface. acs.org For example, polymer-tagged boronic acid probes can bind to native polysaccharides present on the outer cellular membrane, allowing for the real-time tracking of these interactions. acs.org This approach is foundational for developing systems that can sense changes in cell surface glycosylation, which is often altered in disease states like cancer. mdpi.com The dynamic nature of this binding is a key feature, enabling applications in cellular delivery and the development of "smart" biomaterials that respond to specific cell surface markers. researchgate.net
Determining the precise location of a drug or probe within a cell is critical to understanding its mechanism of action. Fluorescent boronic acid sensors are instrumental in conducting such subcellular localization studies for boronic acid-containing agents. researchgate.net
Early fluorescent sensors for boronic acids, such as DAHMI, emit blue fluorescence upon binding. rsc.orgresearchgate.net While effective, this presents a challenge for co-localization studies, as the most common nuclear counterstains, DAPI and Hoechst 33342, also emit in the blue region of the spectrum, making it difficult to distinguish the nucleus from the probe's signal. researchgate.net
To overcome this limitation, new sensors with different spectral properties have been developed. For instance, a novel red-emitting sensor, BS-631 , was designed to react with the BNCT agent 4-borono-L-phenylalanine (B124030) (BPA). researchgate.net This sensor emits fluorescence at a maximum wavelength of 631 nm, which does not overlap with blue nuclear stains. researchgate.net This development allows for clear and unambiguous visualization of the boronic acid agent's localization relative to the cell nucleus, which can be easily counterstained with Hoechst 33342. researchgate.net Such tools have enabled researchers to confirm, for example, that certain boronic acid drugs are distributed in the cytosol and excluded from the nucleus, providing crucial insights for drug design and evaluation. nih.gov
| Sensor | Emission Wavelength (max) | Key Advantage | Application | Source |
| DAHMI | Blue | Cell-permeable | Visualization of boronic acid agents in live cells | nih.govrsc.org |
| BITQ | ~480 nm | High quantum yield, rapid reactivity | Intracellular imaging of BPA | |
| BS-631 | 631 nm (Red) | Compatible with blue nuclear stains (DAPI, Hoechst) | Clear subcellular localization studies of BPA | researchgate.net |
| BTTQ | >500 nm | Long-wavelength emission, improved signal-to-noise | Dual-color imaging with nuclear stains |
Integration into Functional Materials and Sensing Platforms
Fluorescein boronic acid's inherent sensing capabilities are significantly amplified when integrated into larger, functional materials and platforms. This integration not only enhances stability and reusability but also allows for the development of sophisticated devices for a range of applications. Researchers have successfully incorporated fluorescein boronic acid into solid supports, polymeric matrices, and nanomaterials to create highly sensitive and selective sensors.
Surface-Confined Sensors on Solid Supports (e.g., Silica-Based Substrates)
Confining fluorescein boronic acid-based sensors to solid supports like silica (B1680970) nanoparticles (SiO2 NPs) and silicon wafers offers several advantages, including reduced matrix interference and enhanced interaction between sensing components. The immobilization of these sensors onto a solid surface can strengthen the fluorescence mechanism, such as photoinduced electron transfer (PET), by bringing the constituent units into closer proximity, thereby improving the signal response.
One approach involves the functionalization of silica surfaces to create a platform for the sensor system. For instance, amino-functionalized silica nanoparticles can be modified to incorporate azide (B81097) groups, facilitating the attachment of the boronic acid sensor. The boronic acid moiety drives the sensing action, and the presence of a nearby amino group can enhance its affinity for saccharides. The use of semi-rigid linkers, such as piperazine (B1678402), can further strengthen this interaction.
In a specific strategy, a two-component system consisting of phenylboronic acid as the receptor and a fluorophore like anthracene or pyrene is immobilized on a silica surface. The interaction between these units can be designed to operate via PET or Förster resonance energy transfer (FRET). Saccharide binding to the boronic acid group modulates this interaction, leading to a measurable change in fluorescence. For example, the binding of a saccharide can suppress the PET quenching effect of the boronic acid on the fluorophore, resulting in fluorescence restoration.
Researchers have also developed polymer brushes containing boronic acid repeating units on silica gels using techniques like surface-initiated atom transfer radical polymerization (ATRP). A fluorescent boronic acid monomer is first synthesized and then grafted onto the surface of initiator-modified silica particles. This method results in a composite material with a high density of sensing sites, exhibiting strong fluorescence and favorable saccharide binding capabilities at physiological pH.
| Support Material | Functionalization Strategy | Sensing Mechanism | Application |
| Silica Nanoparticles (SiO2 NPs) | Amino-functionalization followed by azide incorporation for sensor attachment. | Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET). | Saccharide Detection. |
| Silicon Wafers | Self-assembled monolayer (SAM) formation with various silanes. | PET, FRET. | Surface-based saccharide sensing. |
| Silica Gel | Surface-initiated Atom Transfer Radical Polymerization (ATRP) to graft fluorogenic boronic acid polymer brushes. | Fluorescence modulation upon saccharide binding. | Affinity separation of saccharides and glycoproteins. |
Polymer Gels and Hydrogel-Based Systems
The incorporation of fluorescein boronic acid into polymer gels and hydrogels has led to the development of "smart" materials that can respond to specific analytes, particularly saccharides. Hydrogels, being three-dimensionally cross-linked hydrophilic polymers with high water content, provide a suitable environment for biological sensing applications.
By functionalizing a fluorescent boronic acid sensor with a polymerizable unit, such as an acrylamide (B121943) group, it can be covalently incorporated into a hydrogel backbone. For example, an anthracene-based boronic acid sensor functionalized with acrylamide has been used to create a fluorescent monosaccharide-responsive hydrogel. This hydrogel exhibits a significant fluorescence enhancement upon the addition of fructose. The binding affinity of such hydrogels for different monosaccharides typically follows the order: D-fructose > D-galactose > D-mannose > D-glucose.
The binding constants for monosaccharides can be lower in the hydrogel phase compared to the solution phase, which is attributed to the diffusion-based nature of the binding event within the polymer network. These boronic acid-containing hydrogels can also be designed to undergo reversible changes in their physical properties in response to saccharide binding, making them suitable for applications like glucose-responsive systems.
In one study, a fluorescein-based derivative was incorporated into a hydrogel for the detection of hydrogen peroxide (H2O2). The phenylboronic acid ester group acted as the recognition site, which would be decomposed by H2O2, thereby restoring the fluorescence of the fluorescein moiety. The hydrogel sensor demonstrated a visible color change under UV light in response to varying concentrations of H2O2.
| Hydrogel System | Analyte | Sensing Mechanism | Key Finding |
| Acrylamide-based hydrogel with anthracene boronic acid monomer. | Monosaccharides | Fluorescence enhancement upon saccharide binding. | ~10.3-fold fluorescence increase with fructose. |
| β-cyclodextrin-based hydrogel with fluorescein boronic acid ester. | Hydrogen Peroxide (H2O2) | Decomposition of boronate ester by H2O2, restoring fluorescein fluorescence. | Visible color change detectable at H2O2 concentrations as low as 10⁻⁶ mol/L. |
Nanoparticle and Quantum Dot Conjugates
The conjugation of fluorescein boronic acid to nanoparticles and quantum dots (QDs) creates highly sensitive and photostable fluorescent probes for bioimaging and sensing. Quantum dots, which are fluorescent semiconductor nanocrystals, offer unique optical properties such as size-tunable emission, broad absorption spectra, and high quantum yields, making them excellent scaffolds for sensor development.
Boronic acid-functionalized QDs have been developed for the specific labeling of sialic acids on the surface of living cells. The large surface area of QDs allows for the attachment of multiple boronic acid moieties, which can enhance binding affinity and selectivity for target molecules.
Carbon dots (CDs), another class of fluorescent nanomaterials, have also been functionalized with boronic acid for glucose sensing. These conjugates exhibit tunable photoluminescence, biocompatibility, and high sensitivity. The interaction between the boronic acid groups on the CD surface and glucose can lead to changes in the fluorescence properties of the CDs, allowing for quantitative detection.
In one approach, boronic acid-functionalized tungsten disulfide (WS2) quantum dots were developed as a fluorescent probe for the sensitive detection of dopamine. The detection mechanism is based on the selective interaction between the diol groups of dopamine and the aminophenylboronic acid on the QD surface, which leads to fluorescence quenching through aggregation and an inner filter effect. This sensor demonstrated a low detection limit of 0.01 μM for dopamine.
| Nanomaterial | Functionalization | Target Analyte | Sensing Principle |
| Quantum Dots (QDs) | Phenylboronic acid tags. | Sialic acids on living cells. | Specific binding leading to cell surface labeling. |
| Carbon Dots (CDs) | Boronic acid functionalization. | Glucose. | Modulation of photoluminescence upon glucose binding. |
| Tungsten Disulfide (WS2) QDs | Aminophenylboronic acid. | Dopamine | Fluorescence quenching due to aggregation and inner filter effect upon binding. |
Advanced Contact Lens Sensor Development
A significant application of fluorescein boronic acid is in the development of non-invasive, continuous glucose monitoring systems, particularly through "smart" contact lenses. These sensors aim to measure tear glucose levels, which correlate with blood glucose concentrations, offering a painless alternative to traditional finger-pricking methods for diabetes management.
The design of fluorescent probes for this application requires careful consideration of the ocular environment, including pH and the low concentration of glucose in tears (approximately 500 μM). Boronic acid-based fluorophores are embedded within the polymer matrix of a disposable contact lens. The interaction of these probes with glucose in the tear film induces a change in their fluorescence, which can be detected externally.
One class of probes developed for this purpose is based on the 6-methylquinolinium nucleus and a boronic acid moiety. These probes are designed to be more fluorescent in the mildly acidic environment of a contact lens. The binding of glucose to the boronic acid group alters the electronic properties of the molecule, leading to a measurable change in fluorescence intensity. For instance, a decrease in fluorescence intensity has been observed with increasing glucose concentrations when a novel carboxylic acid fluorescent boronic acid derivative was immobilized on a polydimethylsiloxane (B3030410) (PDMS) surface, mimicking a contact lens.
Researchers have fabricated water-soluble sensors based on the interaction between the quaternary nitrogen of a 6-methoxyquinolinium nucleus and a boronic acid group for continuous glucose detection in intraocular fluids. These sensors, when fixed on contact lenses, show promise for real-time monitoring.
| Sensor Platform | Probe Chemistry | Target Analyte | Key Feature |
| Contact Lens Polymer | 6-methylquinolinium boronic acid probes. | Tear Glucose | Designed for optimal response in the mildly acidic lens environment. |
| Polydimethylsiloxane (PDMS) Surface | Carboxylic acid fluorescent boronic acid derivative. | Ocular Glucose | Decrease in fluorescence intensity with increasing glucose concentration. |
| Contact Lens | 6-methoxyquinolinium boronic acid sensors. | Intraocular Glucose | Water-soluble for non-invasive and continuous detection. |
Supramolecular Assemblies for Multivalent Recognition (e.g., Metalla-rectangles)
Supramolecular chemistry offers a powerful approach to designing complex and highly organized sensing systems. Fluorescein can be incorporated into supramolecular assemblies, such as water-soluble arene ruthenium metalla-rectangles functionalized with boronic acid groups, to create sophisticated fluorescent sensors.
In these systems, the metalla-rectangle acts as a host that can encapsulate a fluorescent dye like fluorescein. This encapsulation partially quenches the natural fluorescence of the dye. The boronic acid groups on the exterior of the metalla-rectangle serve as recognition sites for analytes such as saccharides.
The binding of an analyte to the boronic acid groups induces an allosteric change in the host-guest system, leading to a recovery of the dye's fluorescence. The intensity of the regained fluorescence is directly related to the concentration and nature of the analyte. This allosteric mechanism allows for highly sensitive detection. For example, when fluorescein is trapped by the metalla-rectangle, the presence of D-fructose can recover the fluorescence at a much lower concentration compared to D-glucose, indicating a high degree of selectivity.
This approach enables the creation of unique dose-response relationships for different analytes, offering a platform for discriminative sensing. The interaction is not a simple displacement of the dye but rather a modulation of the host's quenching effect on the encapsulated fluorophore.
| Supramolecular Host | Guest Molecule | Recognition Unit | Sensing Mechanism |
| Arene Ruthenium Metalla-rectangle. | Fluorescein. | Boronic Acid Groups. | Allosteric modulation of host-guest quenching upon analyte binding. |
Smart Gels for Regulated Release Systems
Boronic acid-functionalized "smart" gels represent a significant advancement in controlled-release technology, particularly for applications such as self-regulated insulin (B600854) delivery. These hydrogels can be designed to respond to changes in glucose concentration by altering their physical properties, thereby controlling the release of an encapsulated therapeutic agent like insulin.
The underlying principle involves the reversible binding of glucose to the boronic acid moieties within the hydrogel network. This interaction can cause the gel to swell or shrink, modulating its permeability and thus the diffusion rate of the entrapped drug. For example, a "smart gel" composed of a glucose-responsive boronic acid polymer and fluorescent nanodiamonds has been developed for continuous glucose monitoring and could be adapted for release systems.
In a closed-loop system, a device containing a boronic acid-based smart gel can be implanted subcutaneously. This system can continuously sense interstitial glucose levels and regulate the release of insulin in response to fluctuations. Such a system has been shown to effectively control glucose metabolism in diabetic mice for an extended period. These smart gels offer a user-friendly and potentially economical alternative to conventional insulin therapies.
| Gel System | Stimulus | Mechanism of Action | Application |
| Boronic acid-functionalized hydrogel. | Glucose | Reversible swelling/shrinking of the gel network based on glucose concentration, modulating drug diffusion. | Self-regulated insulin delivery. |
| Fluorescent nanodiamond boronic hydrogel. | Glucose | Reversible changes in the polymer network in response to glucose, altering fluorescence output. | Continuous glucose sensing and potential for regulated release. |
| Subcutaneously implanted "smart gel". | Interstitial Glucose | Continuous glucose sensing leading to regulated insulin release. | Long-term, closed-loop control of glucose metabolism. |
Fluorescent-Thin Layer Chromatography (f-TLC) Techniques
Fluorescent-Thin Layer Chromatography (f-TLC) is a powerful analytical technique that combines the separation capabilities of TLC with the high sensitivity of fluorescence detection. In this context, fluorescein boronic acid serves as a fluorogenic chemosensor, enabling the visualization and identification of target analytes directly on the TLC plate.
One notable application of fluorescein boronic acid in f-TLC is in the detection of mycolactone, a polyketide macrolide toxin responsible for the tissue damage in Buruli ulcer disease. rsc.orgnih.govmdpi.com Mycolactone possesses cis-1,3-diol moieties in its structure, which can be specifically targeted by the boronic acid group of FL2. rsc.org
The underlying principle of this detection method involves the formation of a cyclic boronate ester between the boronic acid of FL2 and the diol groups of mycolactone. This binding event leads to a significant enhancement of the fluorescence emission of the fluorescein tag. rsc.org Mycolactone itself is weakly fluorescent, but upon complexation with an appropriate arylboronic acid, the resulting adduct exhibits strong fluorescence under UV light, allowing for sensitive detection on a TLC plate. whiterose.ac.uk
In a comprehensive study aimed at developing improved chemosensors for mycolactone detection, a library of fluorescent arylboronic acid derivatives was synthesized, including a fluorescein-based sensor. nih.govmdpi.com The synthesis of this fluorescein boronic acid involved tethering a boronic acid recognition moiety to the fluorescein fluorophore. rsc.org The photophysical properties of these chemosensors are critical for their performance in f-TLC. While a coumarin-based sensor emerged as the optimal candidate in that particular study, the research demonstrated the viability of using various fluorophores, including fluorescein, for this application. nih.govmdpi.com
The general procedure for using fluorescein boronic acid in f-TLC for the detection of a diol-containing analyte like mycolactone involves spotting the extracted sample onto a TLC plate, followed by development of the chromatogram. The plate is then treated with a solution of fluorescein boronic acid. The complex formed between FL2 and the analyte can be visualized as a fluorescent spot under a UV lamp, distinguishing it from other components in the sample mixture. whiterose.ac.uk This technique offers a relatively simple, rapid, and cost-effective method for the qualitative detection of specific biomarkers. rsc.org
Table 1: Photophysical Properties of a Representative Fluorescent Arylboronic Acid Chemosensor for f-TLC
| Property | Value |
|---|---|
| Absorption Maxima (λabsmax) | 456 nm |
| Emission Maxima (λemmax) | 590 nm |
| Stokes Shift (Δλ) | 134 nm |
| Molar Extinction Coefficient (ε) | 52816 M−1cm−1 |
| Fluorescence Quantum Yield (ΦF) | 0.78 |
| Brightness | 41197 M−1cm−1 |
Note: Data presented is for a highly effective coumarin-based chemosensor from a comparative study to illustrate the key photophysical parameters considered for f-TLC applications. Specific values for a fluorescein-boronic acid sensor would be comparable in principle. nih.govmdpi.com
Boronate Affinity Chromatography
Boronate affinity chromatography is a powerful separation technique that utilizes the reversible covalent interaction between boronic acids and cis-diol-containing molecules. nih.gov This method is widely employed for the selective capture, enrichment, and purification of glycoproteins, saccharides, and other biomolecules bearing diol functionalities. nih.gov The interaction is pH-dependent, with stable boronate esters forming under alkaline conditions and dissociating under acidic conditions, allowing for controlled binding and elution of the target molecules.
While fluorescein boronic acid (FL2) is not typically used as the immobilized ligand on the stationary phase for chromatographic separation, it plays a crucial role as a fluorescent probe for the detection and quantification of glycoproteins captured through boronate affinity principles. mdpi.com In this approach, a primary affinity capture step is performed using a solid support functionalized with a non-fluorescent boronic acid or another capturing agent, followed by detection with a fluorescein boronic acid conjugate.
A key application of this strategy is in the development of sensitive biosensors for glycoproteins. mdpi.com For instance, a sandwich assay has been developed where glycoproteins are first captured by molecularly imprinted nanoparticles (MIPs). These MIPs are designed to have specific binding sites for the target glycoprotein (B1211001). Subsequently, a boronic acid-fluorescein conjugate is introduced, which binds to the glycan moieties of the captured glycoprotein. The fluorescence intensity of the bound fluorescein boronic acid then serves as a quantitative measure of the glycoprotein concentration. mdpi.com
In one proof-of-principle study, this sandwich format was successfully used to detect horseradish peroxidase (HRP), a model glycoprotein. mdpi.com The imprinted nanoparticles provided the primary recognition and capture of HRP, and the fluorescein-boronic acid conjugate enabled the fluorescent readout. This approach leverages the specificity of both molecular imprinting and boronate affinity to achieve sensitive and selective glycoprotein detection. mdpi.com
The research findings from these studies highlight several important aspects:
Sensitivity: The use of a fluorescent probe like fluorescein allows for highly sensitive detection, with limits of detection for glycoproteins reaching very low levels. rsc.org
Versatility: This method can be adapted for the detection of various glycoproteins by designing the appropriate molecularly imprinted polymer for the initial capture. mdpi.com
This application of fluorescein boronic acid underscores its utility in boronate affinity-based sensing platforms, where its role is primarily in signal generation rather than in the chromatographic separation itself. The combination of a capture step with fluorescent labeling provides a powerful tool for the analysis of glycoproteins in complex biological samples.
Methodological Considerations in Fluorescein Boronic Acid Research
Spectroscopic and Analytical Techniques
UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For fluorescein (B123965) boronic acid derivatives, this method provides information about the ground-state properties and how they are perturbed by environmental factors or binding events. The absorption spectrum is characterized by the wavelength of maximum absorbance (λmax), which corresponds to the energy required to promote an electron to an excited state.
In studies of boronic acid-based fluorescent sensors, changes in the UV-Vis absorption spectrum can indicate the formation of a complex with an analyte. For instance, the interaction of a boronic acid moiety with anions like fluoride (B91410) can alter the electronic structure of the fluorophore, leading to shifts in the absorption bands. nih.govnih.gov Similarly, the binding of diols to the boronic acid group can perturb the ground state of the compound, resulting in spectral shifts. nih.gov For example, a sensor known as BS-631, designed for detecting boronic acid agents, exhibits a distinct absorption spectrum that changes upon reaction with its target. nih.gov
Table 1: Representative Spectroscopic Data for Boronic Acid-Based Probes
| Probe Type | Analyte | Absorption Change | Reference |
|---|---|---|---|
| Stilbene-boronic acid | Fluoride | Spectral shifts | nih.gov |
| Dimethylamino-stilbene-boronic acid | pH | Hypsochromic shift (15 nm) | nih.gov |
| BS-631 | 4-borono-l-phenylalanine (B124030) (BPA) | Change in absorption spectrum | nih.gov |
Fluorescence emission spectroscopy is the cornerstone of research involving fluorescein boronic acid, as it directly probes the molecule's primary function as a fluorescent sensor. This technique involves exciting the molecule at a specific wavelength and measuring the spectrum of the emitted light. Key parameters obtained from fluorescence spectroscopy include the wavelength of maximum emission (λem), fluorescence intensity, and quantum yield.
Steady-state fluorescence measurements provide a time-averaged view of the fluorescence emission from a sample under continuous illumination. This is the most common method for evaluating the performance of fluorescent probes like FL2. A key application is in titration experiments, where the fluorescence intensity or spectral shape is monitored as a function of analyte concentration.
For example, a fluorescein derivative bearing a boronic acid group was investigated as a chemosensor for the fluoride ion. acs.org Upon excitation at 483 nm, the compound exhibited an emission maximum at 522 nm. The addition of fluoride ions resulted in a selective, off-on fluorescence enhancement of more than three-fold, attributed to the blocking of a photoinduced electron transfer (PET) mechanism. acs.org In contrast, the addition of chloride ions induced only a two-fold enhancement. acs.org Such measurements allow for the determination of binding affinities and selectivity for different analytes.
Table 2: Steady-State Fluorescence Parameters for a Fluorescein-Boronic Acid Derivative
| Parameter | Wavelength/Value | Condition | Reference |
|---|---|---|---|
| Excitation Wavelength (λex) | 483 nm | In acetonitrile-methanol (9:1, v/v) | acs.org |
| Emission Wavelength (λem) | 522 nm | In acetonitrile-methanol (9:1, v/v) | acs.org |
| Fluorescence Enhancement | > 3-fold | Upon addition of fluoride ion | acs.org |
| Apparent Association Constant | 9.2 × 10¹⁰ M⁻³ | For fluoride ion | acs.org |
Time-resolved fluorescence measurements provide deeper insight into the excited-state dynamics of a fluorophore by measuring the fluorescence lifetime (τ). The lifetime is the average time a molecule spends in the excited state before returning to the ground state. wikipedia.org This parameter is often sensitive to the local environment and can be used to distinguish between different fluorophores or different states of the same fluorophore. bmglabtech.comedinst.com
This technique is particularly useful for separating signals from fluorescent species with overlapping emission spectra but different lifetimes. For instance, fluorescein and its metabolite, fluorescein monoglucuronide, have overlapping spectra but distinct fluorescence lifetimes of 4.0 ns and 2.3 ns, respectively, at 37°C and pH 7.35. nih.gov This difference allows them to be distinguished in a mixture by analyzing the biexponential fluorescence decay. nih.gov Time-resolved techniques like fluorescence lifetime imaging microscopy (FLIM) have been used with fluorescein derivatives to map pH distributions in living cells, as the fluorescence lifetime can be pH-dependent. nih.gov
Table 3: Fluorescence Lifetimes of Fluorescein and a Related Compound
| Compound | Fluorescence Lifetime (τ) | Conditions | Reference |
|---|---|---|---|
| Fluorescein | 4.0 ns | 37°C, pH 7.35 | nih.gov |
| Fluorescein monoglucuronide | 2.3 ns | 37°C, pH 7.35 | nih.gov |
Ratiometric fluorescence analysis is an advanced sensing strategy that relies on changes in fluorescence intensity at two or more wavelengths. This approach offers significant advantages over simple intensity-based measurements, as it can correct for variations in probe concentration, excitation light intensity, and detection efficiency. mdpi.com In the context of boronic acid sensors, a ratiometric response is often achieved when analyte binding causes a shift in the emission spectrum.
For example, water-soluble fluorescent probes for fluoride, based on an N-boronobenzyl-6-aminoquinolinium bromide (BAQBA) structure, demonstrate a ratiometric response. nih.gov In the presence of sodium fluoride, the fluorescence emission intensity of the uncomplexed form at 546 nm decreases, while a new emission band for the fluoride-complexed form appears and increases at 450 nm. nih.gov The ratio of the intensities at these two wavelengths provides a quantitative measure of the fluoride concentration. This principle of using the interaction between a boronic acid group and a hard base like F⁻ to induce a spectral shift is a powerful tool in sensor design. nih.govresearchgate.net
Excimer emission originates from an excited-state dimer that is formed when an excited fluorophore associates with a ground-state molecule of the same kind. Excimer emission is typically red-shifted and broader than the corresponding monomer emission. mdpi.com Probes based on excimer formation can function ratiometrically by monitoring the relative intensities of the monomer and excimer bands. mdpi.com
This methodology is applied in sensor design where the binding of an analyte modulates the distance or orientation between two fluorophore units, thereby promoting or inhibiting excimer formation. For instance, a probe might be designed with two pyrene (B120774) moieties linked by a flexible chain containing a boronic acid receptor. In the absence of a target diol, the pyrene units may be too far apart for significant excimer formation, resulting in strong monomer emission. Upon binding a diol, a conformational change could bring the pyrene units into close proximity, leading to an increase in excimer emission and a corresponding decrease in monomer emission. While specific studies on excimer enhancement for FL2 are not prominent, the principle is a recognized strategy in the broader field of fluorescent probe design. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of a compound. For Fluorescein boronic acid (FL2), the molecular formula is established as C₂₇H₁₉BN₂O₇S squarix.denih.gov. This corresponds to a precise molecular weight of 526.33 g/mol squarix.denih.gov. This information is fundamental for confirming the identity of synthesized or purchased FL2. While detailed mass spectra showing fragmentation patterns are not available in the searched literature, the molecular ion peak corresponding to this mass would be a key identifier in an MS analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. It is particularly useful for assessing the purity of compounds like Fluorescein boronic acid (FL2). General methods for the HPLC separation of aromatic boronic acids have been developed, often utilizing reversed-phase columns waters.comsielc.comwaters.com. However, specific HPLC protocols with defined parameters such as the column type, mobile phase composition, flow rate, and retention time for Fluorescein boronic acid (FL2) are not described in the available literature. Such a method would be essential for quality control and for monitoring reactions involving FL2.
Total Internal Reflection Fluorescence (TIRF) Microscopy
Total Internal Reflection Fluorescence (TIRF) microscopy is an advanced imaging technique that selectively excites fluorophores in a very thin region (typically less than 100 nanometers) of a specimen near a solid-liquid interface. This method significantly reduces background fluorescence from the bulk of the sample, leading to a high signal-to-noise ratio. Given that Fluorescein boronic acid (FL2) is a fluorescent molecule, TIRF microscopy is a potentially powerful tool for studying its interactions at surfaces. For instance, it could be used to visualize the binding of FL2 to target molecules immobilized on a glass slide or to study cellular processes at the plasma membrane. Despite its applicability, there are no specific studies in the reviewed literature that document the use of TIRF microscopy with Fluorescein boronic acid (FL2).
Quantitative Performance Metrics and Evaluation
To assess the efficacy of Fluorescein boronic acid (FL2) as a fluorescent probe or sensor, several quantitative performance metrics are critical. These include its binding affinity for target molecules and its sensitivity in detection assays.
Binding Constants and Affinities (Kᴅ Values)
The binding affinity of Fluorescein boronic acid (FL2) to its target molecules, such as diols on saccharides, is a key parameter that determines its effectiveness as a sensor. This affinity is typically quantified by the dissociation constant (Kᴅ) or the association constant (Kₐ). A lower Kᴅ value indicates a stronger binding interaction. The boronic acid moiety is known to form reversible covalent bonds with 1,2- and 1,3-diols nih.govresearchgate.net. Despite the importance of this parameter, specific Kᴅ or Kₐ values for the interaction of Fluorescein boronic acid (FL2) with any specific analyte have not been reported in the scientific literature surveyed.
Selectivity and Specificity Profiling
The utility of Fluorescein boronic acid (FL2) and its derivatives as chemical sensors is fundamentally dependent on their ability to selectively interact with a target analyte in a complex mixture. Research has demonstrated that the boronic acid moiety is a versatile recognition element, capable of being tailored to exhibit high specificity for a range of molecules, from reactive oxygen species to ions and carbohydrates.
A key area of investigation has been the detection of biologically relevant oxidants. For instance, fluorescein-boronate (Fl-B) has been shown to be a highly selective probe for peroxynitrite (ONOO⁻). The reaction rate constant for Fl-B with peroxynitrite is significantly higher than with other biological oxidants. This kinetic selectivity ensures that the fluorescence response is primarily due to the presence of peroxynitrite, even in a cellular environment containing other reactive species.
The selectivity of fluorescein boronic acid derivatives also extends to inorganic ions. A novel fluorescein derivative incorporating a boronic acid group demonstrated a selective fluorescence enhancement in the presence of fluoride ions (F⁻) when compared to other halide ions such as chloride (Cl⁻) and bromide (Br⁻). This selectivity is attributed to the specific interaction between the fluoride ion and the boronic acid group.
Furthermore, the inherent affinity of boronic acids for diols has been widely exploited to design sensors for carbohydrates. The selectivity for specific sugars can be modulated through rational molecular design. For example, creating diboronic acid sensors, where two boronic acid groups are held in a specific spatial arrangement, can enhance the binding affinity and selectivity for particular carbohydrates over others. In contrast to specific analytes, some boronic acid-based sensors have been shown to be more reactive with the target boronic acid compound than with various metal cations, indicating a high degree of specificity.
| Derivative/Probe | Target Analyte | Competing Species | Observed Selectivity | Reference |
|---|---|---|---|---|
| Fluorescein-boronate (Fl-B) | Peroxynitrite (ONOO⁻) | Hydrogen Peroxide (H₂O₂), Hypochlorous Acid (HOCl) | Highly selective for ONOO⁻ based on reaction kinetics. | |
| Fluorescein derivative with boronic acid | Fluoride (F⁻) | Chloride (Cl⁻), Bromide (Br⁻) | Selective fluorescent enhancement with F⁻. | |
| Diboronic acid sensors | Specific carbohydrates (e.g., glucose) | Other saccharides | Selectivity controlled by spatial arrangement of boronic acid groups. | |
| BS-631 Sensor | 4-borono-l-phenylalanine (BPA) | Various metal cations | More reactive with boronic acid than metal cations. |
Sensitivity Assessment
The sensitivity of a fluorescent probe is a critical parameter, often defined by its limit of detection (LOD) for a specific analyte. Fluorescein boronic acid-based sensors have demonstrated high sensitivity in various applications.
Fluorescein-boronate (Fl-B) has been characterized as a highly sensitive probe for peroxynitrite, reportedly more sensitive than comparable coumarin (B35378) boronate probes. This enhanced sensitivity is attributed to its higher molar absorption coefficient and quantum yield. In other applications, a red-emitting sensor, BS-631, designed to detect 4-borono-l-phenylalanine (BPA), showed a limit of detection of 19.6 µM and a limit of quantification of 65.3 µM, which is considered sufficient for evaluating agents in boron neutron capture therapy (BNCT).
The design of the sensor plays a significant role in its sensitivity. A diboronic acid-based sensor for glucose detection was reported to have a low detection limit of 0.8 μmol L⁻¹. Another boronic acid-containing probe developed for the detection of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) exhibited excellent sensitivity with a detection limit of 0.084 μM. These examples highlight the capability of boronic acid-based fluorescent sensors to detect low concentrations of target analytes.
| Sensor | Target Analyte | Limit of Detection (LOD) | Reference |
|---|---|---|---|
| Fluorescein-boronate (Fl-B) | Peroxynitrite | Not quantified, but noted as highly sensitive. | |
| BS-631 | 4-borono-l-phenylalanine (BPA) | 19.6 µM | |
| Diboronic acid sensor | Glucose | 0.8 µmol L⁻¹ | |
| BA-Resa | NADH | 0.084 µM |
Response Kinetics and Time Dependence
The speed at which a fluorescent sensor responds to its target is a crucial factor for applications requiring real-time monitoring. The reaction kinetics of fluorescein boronic acid derivatives can vary significantly depending on the analyte and the specific chemical structure of the sensor.
The reaction between fluorescein-boronate (Fl-B) and peroxynitrite is extremely rapid, with a second-order rate constant of 1.7 × 10⁶ M⁻¹s⁻¹ at 37°C and pH 7.4. This is orders of magnitude faster than its reaction with other oxidants like hydrogen peroxide (1.7 M⁻¹s⁻¹) and hypochlorous acid (6.2 × 10² M⁻¹s⁻¹), underscoring its kinetic selectivity for peroxynitrite. In contrast, the oxidation of a different boronic acid probe by hydrogen peroxide was observed to be much slower, requiring 2.5 hours to reach complete conversion.
Time-dependent fluorescence measurements are standard for characterizing these sensors. For example, the response of sensor BS-631 was evaluated at multiple time points, including 30, 60, and 120 minutes, to understand the progression of the fluorescence signal. In some systems, the fluorescence response can be nearly instantaneous. A syn-bimane based boronic acid derivative exhibited fluorescence quenching within seconds of contact with water, with the signal remaining stable for at least 20 minutes. This rapid response is highly desirable for the development of fast-acting sensors.
| Probe | Analyte | Rate Constant (k) | Response Time | Reference |
|---|---|---|---|---|
| Fluorescein-boronate (Fl-B) | Peroxynitrite | 1.7 × 10⁶ M⁻¹s⁻¹ | Rapid | |
| Fluorescein-boronate (Fl-B) | Hydrogen Peroxide | 1.7 M⁻¹s⁻¹ | Slow | |
| Fluorescein-boronate (Fl-B) | Hypochlorous Acid | 6.2 × 10² M⁻¹s⁻¹ | Moderate | |
| Boronic acid 5 | Hydrogen Peroxide | Not specified | 2.5 hours for full conversion | |
| syn-Bimane boronic acid derivative | Water | Not specified | Within seconds |
Linearity of Response and Calibration Curves
For quantitative analysis, it is essential that the fluorescence response of the sensor is proportional to the concentration of the analyte over a defined range. This linear relationship is established through calibration curves.
Fluorescein boronic acid-based sensors have demonstrated excellent linearity in several studies. A linear regression analysis for the BS-631 sensor reacting with BPA showed high linearity (R² = 0.999) over a concentration range of 0–250 μM, with the linear response extending up to 500 μM. Similarly, a method for glucose detection using a diboronic acid sensor was noted for its wide linear range, from 0.003 to 3.0 mmol L⁻¹.
The establishment of a calibration curve is a standard protocol for quantitative fluorescence measurements. Fluorescein
The successful application of Fluorescein Boronic Acid (FL2) as a fluorescent sensor is critically dependent on the careful control of various experimental parameters. The interaction of the boronic acid moiety with target analytes, as well as the inherent photophysical properties of the fluorescein fluorophore, are sensitive to the surrounding chemical and physical environment. Therefore, meticulous attention to the control of aqueous media, pH, buffer systems, temperature, and solvent properties is paramount to ensure reproducible and accurate results.
Aqueous Media and pH Environment Control
The binding of boronic acids to diols, the fundamental principle behind FL2's sensing mechanism, is a pH-dependent reversible covalent interaction. In aqueous media, the boronic acid group exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state. The tetrahedral form is more Lewis acidic and is the species that predominantly binds with diols. The position of this equilibrium is governed by the pKa of the boronic acid and the pH of the solution.
The interaction is favored at pH values above the pKa of the boronic acid, where the anionic tetrahedral form is more prevalent. Conversely, in acidic conditions, the equilibrium shifts towards the neutral trigonal form, leading to the dissociation of the boronate ester complex. Consequently, the fluorescence response of FL2 is intrinsically linked to the pH of the medium. For many boronic acid-based sensors, optimal performance is observed at physiological pH (around 7.4), which is advantageous for biological applications.
The pH also significantly influences the fluorescence properties of the fluorescein core itself. Fluorescein exists in various prototropic forms (cationic, neutral, monoanionic, and dianionic) depending on the pH, each with distinct absorption and emission characteristics. Strong fluorescence is typically observed at pH values greater than 6.5, corresponding to the prevalence of the highly fluorescent dianionic form. Therefore, precise control of the pH is crucial to both ensure efficient binding to the target analyte and to maintain a stable and optimal fluorescence signal from the reporter moiety. Researchers must carefully select and maintain a specific pH at which the binding affinity and the fluorescence response are maximized for the intended application.
Buffer System Optimization
The choice and concentration of the buffer system are critical for maintaining a stable pH environment throughout the experiment. Phosphate (B84403) buffers are commonly employed in studies involving boronic acid sensors, particularly for applications at physiological pH. However, the optimization of the buffer system extends beyond simple pH stabilization.
It is important to consider potential interactions between the buffer components and the boronic acid sensor or the target analyte. Certain buffer species could potentially compete with the target diol for binding to the boronic acid, or they might influence the photophysical properties of the fluorescein fluorophore. For instance, some buffer components could act as quenchers, leading to a decrease in fluorescence intensity and reduced sensitivity.
Optimization of the buffer system involves selecting a buffer with a pKa close to the desired experimental pH to ensure maximum buffering capacity. The concentration of the buffer should be sufficient to resist pH changes upon addition of the analyte or other reagents, but not so high as to cause significant ionic strength effects that could alter binding affinities or fluorescence properties. Therefore, systematic studies to evaluate the effect of different buffer types (e.g., phosphate, Tris, HEPES) and concentrations on the performance of the FL2 sensor are recommended to identify the optimal conditions for a specific application.
Temperature Effects on Binding and Sensing
Temperature is another critical parameter that can influence both the binding equilibrium and the fluorescence signal of FL2. The binding of boronic acids to diols is a thermodynamic process, and as such, the association constant (Ka) is temperature-dependent. Changes in temperature can shift the binding equilibrium, thereby affecting the sensitivity and dynamic range of the sensor.
Furthermore, the fluorescence intensity of most fluorophores, including fluorescein, is sensitive to temperature. An increase in temperature generally leads to an increase in the rate of non-radiative decay processes, such as internal conversion and intersystem crossing, which compete with fluorescence emission. This results in a decrease in the fluorescence quantum yield and a corresponding reduction in the observed fluorescence intensity, a phenomenon known as temperature quenching. This effect is generally reversible.
In some instances, the fluorescence response of boronic acid-based sensors to their target analyte has been shown to be relatively stable over a specific temperature range. However, it is crucial to characterize the temperature dependence of both the binding interaction and the fluorescence of FL2 for each specific application. Experiments should ideally be conducted in a temperature-controlled environment to ensure the consistency and reproducibility of the results. The following table summarizes the general effects of temperature on the fluorescence of dyes.
| Parameter | Effect of Increasing Temperature |
|---|---|
| Fluorescence Intensity | Decrease (Temperature Quenching) |
| Fluorescence Lifetime | Decrease |
| Non-radiative Decay Rate | Increase |
| Binding Affinity (Ka) | May Increase or Decrease |
Solvent Effects on Photophysical Properties
The photophysical properties of FL2 are significantly influenced by the solvent environment. The polarity, viscosity, and hydrogen-bonding capability of the solvent can alter the energy levels of the ground and excited states of the fluorescein fluorophore, leading to changes in its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.
The phenomenon where the absorption and emission maxima of a fluorophore shift in response to changes in solvent polarity is known as solvatochromism. For many dyes, an increase in solvent polarity leads to a red-shift (a shift to longer wavelengths) in the emission spectrum. This is often attributed to the stabilization of the more polar excited state by the polar solvent molecules.
The fluorescence quantum yield of FL2 can also be affected by the solvent. In some cases, increasing solvent polarity can lead to a decrease in the fluorescence quantum yield due to an increase in the rate of non-radiative deactivation pathways. Therefore, the choice of solvent is a critical consideration in the design of experiments using FL2. For applications in biological systems, the solvent is predominantly water. However, in other applications, the use of organic co-solvents may be necessary to solubilize the analyte or to modulate the sensing properties of FL2. In such cases, the effect of the solvent composition on the photophysical properties of FL2 must be carefully characterized. The following table summarizes the photophysical properties of a related borondipyrromethene dye in various solvents, illustrating the impact of the solvent environment.
| Solvent | Dielectric Constant | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield |
|---|---|---|---|---|
| Cyclohexane | 2.02 | 494 | 506 | 0.85 |
| Toluene | 2.38 | 500 | 516 | 0.70 |
| Tetrahydrofuran (THF) | 7.58 | 500 | 518 | 0.55 |
| Acetonitrile | 37.5 | 498 | 518 | 0.35 |
| Methanol | 32.7 | 498 | 520 | 0.30 |
Future Horizons: Charting the Next Wave of Innovation for Fluorescein Boronic Acid (FL2) in Sensing Technologies
Fluorescein boronic acid (FL2), a compound at the intersection of fluorescence spectroscopy and molecular recognition, is poised for significant advancements that promise to reshape the landscape of chemical and biological sensing. As researchers delve deeper into its unique properties, new avenues are emerging for the development of highly sophisticated and practical sensing systems. The future of FL2 is not merely an extension of its current applications but a leap into novel functionalities and broader analytical frontiers. This article explores the future perspectives and emerging research directions that will define the next generation of FL2-based technologies, from the design of exceptionally robust sensors to their integration into complex, multidimensional analytical platforms.
Q & A
Q. Advanced Research Focus
- Docking Simulations : Software like AutoDock Vina models FL2-diol interactions, prioritizing substituents that enhance affinity (e.g., meta-substituted boronic acids) .
- DFT Calculations : Predict electronic effects of substituents (e.g., -NO2 reduces pKa of the boronic acid, favoring binding at lower pH) .
- Machine Learning : Training models on existing Ka datasets accelerates FL2 derivative screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
